SQ-24798
Description
Structure
3D Structure
Properties
CAS No. |
69734-02-7 |
|---|---|
Molecular Formula |
C7H15N3O2S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |
InChI Key |
JOVIPJZDTSYNNW-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CS)C(=O)O)CN=C(N)N |
Synonyms |
2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of SQ-24798
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ-24798 is a chemical entity identified as an inhibitor of two key carboxypeptidases: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound has the potential to modulate critical physiological pathways, including fibrinolysis and inflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on its target enzymes and the subsequent impact on relevant signaling cascades. This document summarizes the available (though limited) quantitative data, outlines putative experimental protocols for assessing its inhibitory activity, and presents visual representations of the implicated biological pathways.
Introduction
This compound has been noted for its dual inhibitory action against Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) and Carboxypeptidase N (CPN)[1]. These zinc-dependent metalloproteases play significant roles in regulating the final stages of the coagulation cascade and the inflammatory response, respectively. Understanding the precise mechanism by which this compound inhibits these enzymes is crucial for exploring its therapeutic potential in thrombotic and inflammatory disorders.
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a zymogen that, upon activation to its enzymatic form (TAFIa), attenuates the breakdown of blood clots. It achieves this by removing C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869), which are essential binding sites for plasminogen and tissue plasminogen activator (tPA). By inhibiting TAFIa, this compound is expected to enhance fibrinolysis, leading to more efficient clot dissolution.
Carboxypeptidase N (CPN) is a plasma enzyme responsible for inactivating a variety of potent inflammatory mediators, including anaphylatoxins (C3a, C4a, C5a) and kinins (e.g., bradykinin), by cleaving their C-terminal arginine or lysine residues. Inhibition of CPN by this compound would therefore be expected to prolong the pro-inflammatory effects of these peptides.
Quantitative Inhibition Data
For the purpose of this guide, the following table structure is provided as a template for when such data becomes available.
| Target Enzyme | Inhibitor | Parameter | Value (nM) | Assay Conditions | Reference |
| TAFIa (Human) | This compound | IC50 | Data not available | Details not available | [1] |
| TAFIa (Human) | This compound | Ki | Data not available | Details not available | [1] |
| CPN (Human) | This compound | IC50 | Data not available | Details not available | [1] |
| CPN (Human) | This compound | Ki | Data not available | Details not available | [1] |
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound on TAFI and CPN disrupts two distinct but important physiological pathways.
Inhibition of the TAFI Pathway and Enhancement of Fibrinolysis
The primary role of TAFI is to dampen fibrinolysis, thereby stabilizing a blood clot. The activation of TAFI to its active form, TAFIa, is a key step in this process and is primarily mediated by the thrombin-thrombomodulin complex. Once active, TAFIa removes C-terminal lysine residues from the surface of a partially degraded fibrin clot. These lysine residues are crucial for the binding of plasminogen and its activator, tPA. By removing these binding sites, TAFIa effectively slows down the conversion of plasminogen to plasmin, the principle enzyme responsible for fibrin degradation.
This compound, by inhibiting TAFIa, prevents the removal of these C-terminal lysine residues. This leads to an increased recruitment of plasminogen and tPA to the fibrin clot, resulting in enhanced plasmin generation and consequently, more rapid clot lysis.
Caption: Inhibition of the TAFI pathway by this compound.
Inhibition of the CPN Pathway and Potentiation of Inflammation
Carboxypeptidase N is a key regulator of the inflammatory response, acting to temper its intensity by inactivating potent pro-inflammatory peptides. These peptides, such as the anaphylatoxins C3a, C4a, and C5a, and bradykinin, are generated during complement activation and the initial phases of inflammation. They mediate a range of effects including vasodilation, increased vascular permeability, and chemotaxis of immune cells.
CPN cleaves the C-terminal arginine or lysine residues from these peptides, rendering them inactive or significantly less potent. By inhibiting CPN, this compound would prevent this inactivation, leading to a sustained and potentially amplified inflammatory response. This could have therapeutic implications in contexts where a heightened inflammatory response is desirable, or conversely, could be a significant side effect to consider.
Caption: Inhibition of the CPN pathway by this compound.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against TAFIa and CPN. The specific conditions used for this compound would be detailed in its primary publication.
TAFIa Inhibition Assay (Chromogenic)
This assay measures the enzymatic activity of TAFIa through the cleavage of a chromogenic substrate.
Materials:
-
Purified human TAFI
-
Human α-thrombin
-
Recombinant human thrombomodulin
-
Chromogenic TAFIa substrate (e.g., Hippuryl-Arginine)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of TAFIa: In a microcentrifuge tube, combine purified TAFI, thrombin, and thrombomodulin in assay buffer. Incubate at 37°C for a predetermined time (e.g., 10 minutes) to allow for the activation of TAFI to TAFIa.
-
Inhibitor Incubation: In the wells of a 96-well plate, add a fixed concentration of the freshly prepared TAFIa.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells containing TAFIa. Include a vehicle control (e.g., DMSO) for determining 0% inhibition and a control with no TAFIa for background subtraction.
-
Incubate the plate at 37°C for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for TAFIa inhibition assay.
CPN Inhibition Assay (Fluorometric)
This assay measures the activity of CPN using a fluorogenic substrate.
Materials:
-
Purified human plasma CPN
-
Fluorogenic CPN substrate (e.g., Dansyl-Ala-Arg)
-
This compound (or other test inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well black microplate, add a fixed concentration of purified CPN.
-
Add varying concentrations of this compound. Include a vehicle control and a no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition and calculate the IC50 value as described for the TAFIa assay.
Caption: Experimental workflow for CPN inhibition assay.
Conclusion
This compound is an inhibitor of TAFI and CPN, positioning it as a molecule with the potential to influence both fibrinolysis and inflammation. Its inhibitory action on TAFIa is expected to promote the breakdown of blood clots, a desirable characteristic for the treatment of thrombotic diseases. Conversely, its inhibition of CPN may lead to an enhanced inflammatory response, a factor that requires careful consideration in its therapeutic development. The full characterization of this compound, including the determination of its inhibitory potency (IC50/Ki) and the elucidation of the specific experimental conditions under which these values were obtained, is essential for a complete understanding of its mechanism of action and for guiding future research and development efforts. Further investigation into the primary literature is required to obtain this critical information.
References
Unveiling the Chemical Architecture and Biological Interactions of SQ-24798 (GEMSA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental evaluation of SQ-24798, a potent inhibitor of key carboxypeptidases. Also known as 2-Guanidinoethylmercaptosuccinic acid (GEMSA), this small molecule has been instrumental in elucidating the roles of thrombin-activatable fibrinolysis inhibitor (TAFIa) and carboxypeptidase N (CPN) in various physiological and pathological processes. This document details its chemical properties, summarizes its inhibitory activity with relevant quantitative data, and outlines the experimental protocols for assessing its function. Furthermore, it presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its mechanism of action and applications in research and drug development.
Chemical Structure and Identification
This compound, systematically named 2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid, is a synthetic organic compound. Its structure features a succinic acid backbone with a guanidinoethylmercapto side chain, which is crucial for its inhibitory activity.
Table 1: Chemical Identifiers for this compound (GEMSA)
| Identifier | Value |
| IUPAC Name | 2-[[2-[(aminoiminomethyl)amino]ethyl]thio]-butanedioic acid |
| Other Names | 2-Guanidinoethylmercaptosuccinic acid, GEMSA |
| CAS Number | 77482-44-1[1][2] |
| Molecular Formula | C₇H₁₃N₃O₄S[1][2] |
| SMILES | OC(C(CC(O)=O)SCCNC(N)=N)=O[1] |
| ChEMBL ID | CHEMBL236822 |
| PubChem CID | 194328 |
Biological Activity and Quantitative Data
This compound is a potent competitive inhibitor of both thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase B2 (CPB2), and carboxypeptidase N (CPN).[3] Its ability to block the enzymatic activity of these carboxypeptidases has made it a valuable tool for studying their roles in fibrinolysis, inflammation, and other biological pathways.
Table 2: Inhibitory Activity of this compound (GEMSA)
| Target Enzyme | Inhibition Constant (Ki) | Comments |
| Enkephalin Convertase (Carboxypeptidase H) | 8.8 nM[1] | This compound is a potent inhibitor of enkephalin convertase, a carboxypeptidase B-like processing enzyme. |
| Carboxypeptidase N (CPN) | Potent inhibitor (specific Ki not detailed in provided abstracts) | The discovery of this compound showed its inhibitory effect on CPN. |
| Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | Potent inhibitor (specific Ki not detailed in provided abstracts) | This compound is a competitive inhibitor of TAFIa and can variably affect fibrinolysis. |
Experimental Protocols
Inhibition of Carboxypeptidase N (CPN) Assay
A common method to determine the inhibitory activity of compounds like this compound against CPN involves monitoring the hydrolysis of a specific substrate.
-
Principle: The rate of hydrolysis of a substrate, such as [³H]benzoyl-Ala-Arg, by purified CPN is measured in the presence and absence of the inhibitor.[3] The decrease in the rate of substrate cleavage is indicative of inhibitory activity.
-
Methodology:
-
Purified bovine serum CPN or human serum is used as the enzyme source.[3]
-
The substrate, [³H]benzoyl-Ala-Arg, is incubated with the enzyme.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of hydrolyzed product is quantified, typically by liquid scintillation counting, to determine the reaction velocity.
-
The inhibition constant (Ki) is calculated by analyzing the reaction rates at different substrate and inhibitor concentrations, often using graphical methods like the Dixon plot or by non-linear regression analysis.
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Activity and Fibrinolysis Assay
The effect of this compound on TAFIa activity is often assessed in the context of fibrinolysis using a clot lysis assay.
-
Principle: The time it takes for a fibrin (B1330869) clot to lyse in the presence of a plasminogen activator (like tPA) is measured. TAFIa slows down fibrinolysis, and an inhibitor like this compound is expected to shorten the lysis time. However, this compound can also stabilize TAFIa, leading to complex effects on fibrinolysis.
-
Methodology:
-
Human plasma is clotted in a microtiter plate.
-
A plasminogen activator, such as tissue-type plasminogen activator (tPA), is included to initiate fibrinolysis.
-
Different concentrations of this compound are added to the plasma before clotting.
-
The absorbance of the wells is monitored over time at a specific wavelength (e.g., 340 nm) to track the clot density.
-
The clot lysis time is determined as the time required for the absorbance to decrease to half of its initial value.
-
The data can be used to determine the effect of the inhibitor on the apparent half-life of TAFIa.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the direct inhibition of TAFIa and CPN, which in turn modulates the fibrinolytic and kinin-kallikrein systems.
The Role of TAFIa in Fibrinolysis and its Inhibition by this compound
TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin. This reduces the binding of plasminogen and tPA to the fibrin clot, thereby slowing down its degradation.
Caption: Inhibition of TAFIa by this compound enhances fibrinolysis.
Experimental Workflow for Assessing Fibrinolysis Inhibition
The following diagram illustrates a typical workflow for evaluating the effect of an inhibitor like this compound on fibrinolysis.
Caption: Workflow for a turbidimetric clot lysis assay.
Conclusion
This compound (GEMSA) is a well-characterized and potent inhibitor of TAFIa and CPN. Its defined chemical structure and biological activity make it an indispensable tool for researchers investigating the complexities of fibrinolysis, inflammation, and related pathways. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for designing and interpreting studies involving this important research compound. Further investigation into its specific inhibitory constants for different carboxypeptidases and its effects in various in vivo models will continue to expand our understanding of its therapeutic potential.
References
In-depth Technical Guide: The Discovery and Synthesis of SQ-24798
An extensive search for the discovery and synthesis process of a compound designated SQ-24798 has yielded no specific information corresponding to this identifier. The designation "this compound" does not appear in publicly accessible scientific literature, clinical trial databases, or chemical supplier catalogs.
It is plausible that "this compound" represents an internal compound code used within a pharmaceutical or research organization that has not been disclosed publicly. Alternatively, it could be an erroneous or outdated identifier.
While a direct guide on this compound cannot be provided due to the absence of data, this report will instead focus on the general principles and methodologies relevant to the potential chemical class that "this compound" might belong to, based on related chemical nomenclature found during the search. The compound name "1-(3-mercaptopropanoyl)-4-(cyclopropyl)-L-proline" was constructed and used as a search query, assuming a possible structural relationship to known proline derivatives. Although this specific structure was not linked to the this compound identifier, the synthesis of substituted proline derivatives is a well-documented area of medicinal chemistry.
This guide will, therefore, provide a comprehensive overview of the discovery and synthesis of substituted proline analogues, which may share conceptual and methodological similarities with the intended topic.
Part 1: Discovery and Rationale for Substituted Proline Analogues
The discovery of bioactive proline derivatives often stems from a desire to modulate the activity of enzymes or receptors where proline or a proline-containing peptide is a natural ligand. Proline's unique cyclic structure imparts significant conformational constraints on peptides, making it a crucial residue for maintaining the three-dimensional structure required for biological activity.
Logical Framework for Proline Analogue Discovery
The rationale for modifying the proline scaffold typically follows one or more of the following objectives:
-
To Enhance Potency: Introducing substituents that create additional favorable interactions with the biological target.
-
To Improve Selectivity: Modifying the structure to disfavor binding to off-target proteins.
-
To Modulate Pharmacokinetic Properties: Altering characteristics such as absorption, distribution, metabolism, and excretion (ADME).
-
To Introduce Novel Functionality: Incorporating reactive groups for bioconjugation or labeling.
Caption: Rationale for developing substituted proline analogues.
Part 2: General Synthesis Strategies for Substituted Prolines
The synthesis of substituted prolines can be broadly categorized into two approaches: synthesis from acyclic precursors or modification of a pre-existing proline or hydroxyproline (B1673980) ring.
Synthesis from Acyclic Precursors
This approach involves the construction of the pyrrolidine (B122466) ring from linear starting materials. A common method is the intramolecular cyclization of a suitably functionalized amino acid derivative.
Experimental Protocol: Reductive Amination and Cyclization
A representative protocol for synthesizing a 4-substituted proline from an acyclic precursor is outlined below.
-
Starting Material: A protected glutamic acid derivative is chosen as the starting material.
-
Reduction: The γ-carboxylic acid is selectively reduced to an aldehyde.
-
Intramolecular Reductive Amination: The free amine on the α-carbon undergoes an intramolecular reaction with the newly formed aldehyde, followed by reduction of the resulting cyclic imine to form the pyrrolidine ring.
-
Deprotection: Removal of the protecting groups yields the 4-substituted proline.
Caption: General workflow for synthesizing a substituted proline.
Modification of Hydroxyproline
A more common and often more stereocontrolled method for synthesizing 4-substituted prolines is to start with commercially available 4-hydroxyproline (B1632879). The hydroxyl group provides a convenient handle for introducing a variety of substituents.
Experimental Protocol: Nucleophilic Substitution of a Hydroxyproline Derivative
-
Protection: The amine and carboxylic acid of 4-hydroxyproline are protected (e.g., as Boc and methyl ester, respectively).
-
Activation of Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by a nucleophile to introduce the desired substituent at the 4-position. This reaction often proceeds with inversion of stereochemistry (SN2 mechanism).
-
Deprotection: Removal of the protecting groups affords the final 4-substituted proline.
Table 1: Representative Nucleophiles and Resulting 4-Substituents
| Nucleophile | Resulting 4-Substituent |
| Azide (N3-) | Azido (-N3) |
| Thiolate (RS-) | Thioether (-SR) |
| Cyanide (CN-) | Cyano (-CN) |
| Organocuprate (R2CuLi) | Alkyl/Aryl (-R) |
Part 3: Synthesis of a Hypothetical Mercaptopropanoyl-Substituted Proline
Based on the constructed name "1-(3-mercaptopropanoyl)-4-(cyclopropyl)-L-proline," a plausible synthetic route can be proposed. This would involve the acylation of a 4-cyclopropyl-L-proline derivative.
Proposed Synthetic Workflow
Caption: A hypothetical synthetic route to a mercaptopropanoyl-substituted proline.
Experimental Considerations:
-
Stereochemistry: Maintaining the desired stereochemistry at the C2 and C4 positions of the proline ring is critical and would require careful selection of reagents and reaction conditions.
-
Protecting Groups: Orthogonal protecting groups would be necessary to allow for the selective deprotection and modification of the amine, carboxylic acid, and thiol functionalities.
-
Purification: Chromatographic purification would likely be required at multiple steps to isolate the desired intermediates and the final product in high purity.
Conclusion
While specific information regarding "this compound" is unavailable in the public domain, the principles governing the discovery and synthesis of substituted proline analogues are well-established. The methodologies described herein provide a foundational understanding of the strategies employed to design and create novel proline-based compounds for potential therapeutic applications. Researchers and drug development professionals can leverage these general approaches to guide the synthesis of new chemical entities.
In-Depth Technical Guide: S62798 as a Potent and Selective TAFIa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of TAFIa in Fibrinolysis
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) is a crucial modulator of the fibrinolytic system, acting as a bridge between coagulation and its subsequent breakdown. In its zymogenic form, TAFI circulates in the plasma. Upon activation by the thrombin-thrombomodulin complex, it is converted to its active form, TAFIa. TAFIa is a carboxypeptidase that systematically removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin (B1330869). These C-terminal residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which work in concert to dissolve the fibrin clot. By cleaving these binding sites, TAFIa effectively dampens the fibrinolytic process, leading to a more stable clot.
Elevated levels of TAFI have been associated with an increased risk of thrombotic diseases, making TAFIa an attractive therapeutic target for enhancing fibrinolysis. Inhibition of TAFIa is a promising strategy to promote the breakdown of pathological thrombi without directly interfering with the coagulation cascade, potentially offering a safer alternative to conventional thrombolytic therapies. This guide focuses on the preclinical profile of S62798, a potent and selective small-molecule inhibitor of TAFIa.
S62798: Mechanism of Action and Preclinical Profile
S62798 is a novel, competitive inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By binding to the active site of TAFIa, S62798 prevents the cleavage of C-terminal lysine residues on the surface of partially degraded fibrin. This action preserves the binding sites for plasminogen and tPA, thereby potentiating the endogenous fibrinolytic cascade and accelerating clot lysis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data for S62798 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of S62798
| Parameter | Species | Value (nmol/L) |
| IC50 | Human | 11 |
| IC50 | Mouse | 270 |
| IC50 | Rat | 178 |
| EC50 (Thromboelastometry) | Human | 27 |
Table 2: In Vivo Efficacy of S62798 in a Murine Model of Pulmonary Thromboembolism
| Treatment | Dose (mg/kg) | Outcome |
| S62798 | 0.03 | Minimal effective dose to decrease pulmonary fibrin clots |
| S62798 + Heparin (curative setting) | Not specified | Significantly decreased pulmonary fibrin deposition |
| Heparin alone (curative setting) | Not specified | No significant effect on pulmonary fibrin deposition |
Table 3: In Vivo Bleeding Risk Assessment
| Model | Species | Dose (mg/kg) | Outcome |
| Tail Bleeding Model | Rat | Up to 20 | No significant effect on bleeding |
Experimental Protocols
The following are representative protocols for the key experiments used to characterize S62798.
In Vitro TAFIa Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of TAFIa.
Materials:
-
Recombinant human TAFI
-
Thrombin
-
Soluble thrombomodulin
-
Chromogenic TAFIa substrate (e.g., Hippuryl-Arginine)
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween 20, pH 7.4)
-
S62798 or other test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of TAFI in assay buffer.
-
Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin for a specified time (e.g., 10 minutes) at 37°C.
-
Prepare serial dilutions of S62798 in assay buffer.
-
In a 96-well plate, add the activated TAFIa solution to wells containing either S62798 dilutions or vehicle control.
-
Pre-incubate the TAFIa and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at a specific wavelength (e.g., 254 nm for Hippuryl-Arginine) over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Thromboelastometry (ROTEM) Assay
This assay assesses the effect of S62798 on clot lysis in whole blood.
Materials:
-
Freshly drawn human whole blood (citrated)
-
ROTEM thromboelastometry system
-
Reagents for EXTEM and APTEM tests (tissue factor and aprotinin, respectively)
-
S62798 or other test compounds
-
Calcium chloride solution
Procedure:
-
Prepare different concentrations of S62798.
-
Add a specific volume of whole blood to vials containing S62798 or vehicle control.
-
Incubate the blood-inhibitor mixture for a short period.
-
Initiate the ROTEM analysis by adding the blood sample to the appropriate cuvette containing the EXTEM or APTEM reagent and calcium chloride.
-
Monitor the thromboelastogram for parameters such as Clotting Time (CT), Clot Formation Time (CFT), Maximum Clot Firmness (MCF), and Lysis Index at 60 minutes (LI60).
-
An increase in LI60 in the presence of the inhibitor compared to the control indicates enhanced fibrinolysis.
-
The EC50 is determined as the concentration of S62798 that produces 50% of the maximal effect on clot lysis.
Murine Model of Tissue Factor-Induced Pulmonary Thromboembolism
This in vivo model evaluates the efficacy of S62798 in preventing thrombosis.
Materials:
-
Male C57BL/6 mice
-
Human Tissue Factor (TF)
-
S62798
-
Saline solution
-
Anesthesia
-
ELISA kit for mouse fibrin
Procedure:
-
Anesthetize the mice.
-
Administer S62798 or vehicle control intravenously (IV) via the tail vein.
-
After a specified time, induce thromboembolism by IV injection of a thrombogenic dose of human Tissue Factor.
-
Euthanize the mice at a predetermined time point after TF injection.
-
Perfuse the lungs with saline and harvest the tissue.
-
Homogenize the lung tissue.
-
Quantify the amount of fibrin deposition in the lung homogenates using a specific ELISA for mouse fibrin.
-
Compare the levels of pulmonary fibrin in the S62798-treated groups to the vehicle control group to determine the efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
TAFIa Signaling Pathway and Inhibition by S62798
An In-depth Technical Guide on the Inhibition of Carboxypeptidase N by SQ-24798 (GEMSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxypeptidase N (CPN), also known as kininase-1 or anaphylatoxin inactivator, is a crucial plasma metallo-carboxypeptidase that plays a significant role in regulating inflammatory processes. By cleaving C-terminal basic amino acids, specifically arginine and lysine, from circulating peptides, CPN inactivates potent pro-inflammatory mediators such as bradykinin (B550075) and the anaphylatoxins C3a and C5a. This enzymatic activity makes CPN a key regulator of the kallikrein-kinin and complement systems, positioning it as a potential therapeutic target for inflammatory and immunological disorders. This technical guide provides a comprehensive overview of the inhibition of Carboxypeptidase N by the compound SQ-24798, more commonly known as guanidinoethylmercaptosuccinic acid (GEMSA).
Carboxypeptidase N: Structure and Function
Carboxypeptidase N is a tetrameric glycoprotein (B1211001) found in plasma, composed of two identical catalytic subunits and two identical regulatory subunits. The catalytic subunits contain a zinc ion essential for their enzymatic activity. The primary function of CPN is to modulate the activity of various bioactive peptides by removing their C-terminal basic residues. This action terminates the pro-inflammatory effects of bradykinin and the anaphylatoxins C3a and C5a, thereby preventing excessive inflammatory responses.
This compound (GEMSA): A Thiol-Containing Inhibitor
This compound, or guanidinoethylmercaptosuccinic acid (GEMSA), is a potent and selective inhibitor of metallocarboxypeptidases with a preference for those with carboxypeptidase B-like specificity, which includes Carboxypeptidase N. As a thiol-containing compound, GEMSA's inhibitory mechanism involves the interaction of its thiol group with the zinc ion located in the active site of the enzyme. This interaction leads to a reversible inhibition of the enzyme's catalytic activity.
Quantitative Data on Carboxypeptidase N Inhibition by this compound (GEMSA)
The inhibitory potency of this compound (GEMSA) against Carboxypeptidase N has been quantified, providing key data for its characterization as a CPN inhibitor.
| Inhibitor | Enzyme | Ki (Inhibition Constant) | Reference |
| This compound (GEMSA) | Carboxypeptidase N | 1.5 µM (1.5 x 10-6 M) | [1] |
Experimental Protocols
Generalized Carboxypeptidase N Inhibition Assay Protocol
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of a compound like this compound (GEMSA) against Carboxypeptidase N.
1. Materials and Reagents:
-
Enzyme: Purified human plasma Carboxypeptidase N.
-
Substrate: A suitable chromogenic or fluorogenic substrate for CPN, such as Hippuryl-L-Arginine or Dansyl-Ala-Arg.
-
Inhibitor: this compound (guanidinoethylmercaptosuccinic acid - GEMSA).
-
Buffer: Tris-HCl or HEPES buffer, pH 7.5, containing NaCl and CoCl2 (as CPN is a zinc metalloenzyme, but cobalt can sometimes enhance activity in vitro).
-
Detection Reagent: (If using a non-direct substrate) e.g., Ninhydrin for detecting free amino acids.
-
Instrumentation: Spectrophotometer or fluorometer, depending on the substrate used.
-
Microplate: 96-well plate for high-throughput analysis.
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Carboxypeptidase N in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a series of dilutions of the inhibitor (this compound/GEMSA) in the assay buffer to test a range of concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a fixed volume of the Carboxypeptidase N solution to each well.
-
Add varying concentrations of the inhibitor (this compound/GEMSA) to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.
-
-
Data Acquisition:
-
Measure the rate of product formation over time. This can be done by monitoring the change in absorbance or fluorescence at a specific wavelength, depending on the substrate.
-
The reaction rate is typically linear for an initial period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Analyze the data using Michaelis-Menten kinetics and a suitable model for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots). For a competitive inhibitor like GEMSA, the Ki can be calculated from the IC50 value and the Michaelis constant (Km) of the substrate.
-
Signaling Pathways and Logical Relationships
The inhibition of Carboxypeptidase N by this compound (GEMSA) has direct implications for inflammatory signaling pathways. By preventing the inactivation of bradykinin and anaphylatoxins, this compound can potentiate their biological effects.
Carboxypeptidase N in the Kallikrein-Kinin System
Carboxypeptidase N in the Complement Cascade
Experimental Workflow for CPN Inhibition Assay
Conclusion
This compound (GEMSA) is a well-characterized inhibitor of Carboxypeptidase N, acting through a reversible, competitive mechanism. Its ability to block the inactivation of key inflammatory mediators highlights the potential of CPN as a therapeutic target. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the modulation of the kallikrein-kinin and complement systems through the inhibition of Carboxypeptidase N. Further investigation into the in vivo efficacy and specificity of CPN inhibitors like this compound is warranted to explore their full therapeutic potential.
References
In Vitro Characterization of SQ 22536 (formerly SQ-24798): A Technical Guide
Introduction
This document provides a comprehensive overview of the in vitro characterization of SQ 22536, a widely utilized cell-permeable inhibitor of adenylyl cyclase. Initial inquiries regarding "SQ-24798" suggest a likely typographical error, with the preponderance of scientific literature pointing to SQ 22536 as the compound of interest for the described biological activity. SQ 22536, chemically known as 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine, is a critical tool for researchers investigating the role of the cyclic AMP (cAMP) signaling pathway in various physiological and pathological processes. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to support researchers and drug development professionals.
Data Presentation: Quantitative Summary of In Vitro Activity
The following tables summarize the key quantitative parameters of SQ 22536 activity as reported in the scientific literature.
| Parameter | Value | Cell/System | Notes |
| IC50 (Adenylyl Cyclase) | 1.4 µM[1][2] | General | General inhibitory concentration for adenylyl cyclase activity. |
| 5 µM | HEK293 cells (forskolin-stimulated) | Inhibition of forskolin-induced cAMP-dependent reporter gene activation.[3][4] | |
| 5 µM | HEK293 cells (PACAP-stimulated) | Inhibition of pituitary adenylate cyclase-activating polypeptide (PACAP)-induced reporter gene activation.[4] | |
| 10 µM | NS-1 cells (forskolin-induced Elk activation) | More potent inhibition of adenylyl cyclase-dependent Elk-1 activation.[3][4] | |
| 170 µM | NS-1 cells (8-Br-cAMP-induced Elk activation) | Less potent inhibition of Elk-1 activation stimulated by a cAMP analog, suggesting off-target effects downstream of adenylyl cyclase.[3][4] | |
| 0.08-1.45 mM | Catfish hepatocyte cell membranes | Inhibition of catecholamine-stimulated cAMP production. | |
| 0.08-0.27 mM | Rat hepatocyte cell membranes | Inhibition of catecholamine-stimulated cAMP production. | |
| Effect on Platelets | Attenuates adenosine's inhibitory effect on ADP-induced platelet aggregation (from 8±5% to 57±5%)[1] | Human platelets | Concentration of SQ 22536 used was 250 µmol/L.[1] This indicates that by inhibiting adenylyl cyclase, SQ 22536 blocks the anti-aggregatory effects of adenosine (B11128), which are mediated by cAMP. |
| Attenuates the increase of intraplatelet cAMP by adenosine (from 29±2 to 9±1 pmol/10⁸ platelets)[1] | Human platelets | Concentration of SQ 22536 used was 250 µmol/L.[1] | |
| Off-Target Effects | Inhibits neuritogenesis induced by 8-Br-cAMP[3] | NS-1 cells | This effect is independent of adenylyl cyclase inhibition, as 8-Br-cAMP is a cell-permeable cAMP analog that bypasses adenylyl cyclase. This suggests SQ 22536 has targets downstream of cAMP production.[3] |
| Inhibits ERK phosphorylation stimulated by 8-Br-cAMP[3] | NS-1 cells | Further evidence for off-target effects downstream of adenylyl cyclase.[3] |
Experimental Protocols
Adenylyl Cyclase Inhibition Assay (HEK293 cells)
This protocol is adapted from studies investigating the inhibitory effect of SQ 22536 on cAMP production in a cellular context.[3][4]
Objective: To determine the IC50 of SQ 22536 for the inhibition of adenylyl cyclase activity in response to a stimulator (e.g., forskolin (B1673556) or a Gs-coupled receptor agonist like PACAP).
Materials:
-
HEK293 cells stably expressing a cAMP response element (CRE)-luciferase reporter gene.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 1% fetal bovine serum (assay media).
-
SQ 22536.
-
Adenylyl cyclase stimulator (e.g., Forskolin or PACAP-38).
-
96-well plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed HEK293 CRE-luciferase cells in 96-well plates at a density of 10,000 cells per well in 80 µL of assay media.
-
Incubation: Culture the cells for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of SQ 22536 in assay media. Add 10 µL of the SQ 22536 solutions to the respective wells and incubate for 30 minutes.
-
Stimulation: Add 10 µL of the adenylyl cyclase stimulator (e.g., 25 µM forskolin or 100 nM PACAP-38) to the wells.
-
Incubation: Incubate the plates for 6 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of SQ 22536 relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Platelet Aggregation Assay
This protocol describes a method to assess the effect of SQ 22536 on platelet aggregation using light transmission aggregometry (LTA).[5][6][7]
Objective: To evaluate the ability of SQ 22536 to reverse the anti-aggregatory effects of adenylyl cyclase activators (e.g., adenosine or PGE1) on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
SQ 22536.
-
Adenosine diphosphate (B83284) (ADP).
-
Adenosine or Prostaglandin E1 (PGE1).
-
Light Transmission Aggregometer.
-
Aggregation cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.
-
Add the adenylyl cyclase activator (e.g., adenosine) and incubate for a few minutes.
-
Add SQ 22536 (e.g., 250 µmol/L) and incubate for a specified time.
-
Initiate aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Measure the maximum percentage of platelet aggregation. Compare the aggregation curves of platelets treated with ADP alone, ADP + adenylyl cyclase activator, and ADP + adenylyl cyclase activator + SQ 22536.
Visualizations
Signaling Pathway Diagrams
Caption: SQ 22536 inhibits adenylyl cyclase, blocking cAMP production.
Experimental Workflow Diagrams
Caption: Workflow for determining the IC50 of SQ 22536.
Caption: Workflow for the platelet aggregation assay with SQ 22536.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 3. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gest.joyadv.it [gest.joyadv.it]
Early-Stage Research on SQ-24798: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the early-stage research on SQ-24798, a potent inhibitor of both Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). This compound, identified as DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, has demonstrated significant inhibitory activity, particularly against Carboxypeptidase N. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for enzyme inhibition assays, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor targeting two key zinc metalloenzymes: Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa or activated CPB2) and Carboxypeptidase N (CPN). Both enzymes play crucial roles in regulating physiological processes such as fibrinolysis and inflammation by cleaving C-terminal basic amino acid residues (arginine and lysine) from various peptide substrates. The dual inhibitory action of this compound suggests its potential therapeutic utility in conditions where modulation of these pathways is beneficial.
Chemical Properties of this compound
This compound is identified as DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid. Its fundamental chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | DL-2-mercaptomethyl-3-guanidinoethylthiopropanoic acid |
| Synonyms | MGTA, Plummer's Inhibitor |
| Molecular Formula | C₇H₁₅N₃O₂S₂[1] |
| Molecular Weight | 237.35 g/mol [1] |
| CAS Number | 77102-28-4[1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of TAFIa and CPN.
Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)
TAFI is a zymogen that, upon activation by the thrombin-thrombomodulin complex, becomes the active enzyme TAFIa. TAFIa attenuates fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869). This removal prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby downregulating plasmin generation and slowing clot lysis. By inhibiting TAFIa, this compound is expected to enhance fibrinolysis.
Inhibition of Carboxypeptidase N (CPN)
CPN is a plasma metalloprotease that regulates inflammation by inactivating potent inflammatory mediators like bradykinin (B550075) and anaphylatoxins (C3a and C5a). It achieves this by cleaving their C-terminal arginine or lysine residues. Inhibition of CPN by this compound would lead to a potentiation of the effects of these inflammatory peptides.
References
Pharmacological profile of SQ-24798
An In-Depth Technical Guide on the Pharmacological Profile of SQ-24798
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-Mercaptomethyl-5-guanidinopentanoic acid, is a potent inhibitor of basic carboxypeptidases, with primary targets being Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) and Carboxypeptidase N (CPN). These enzymes play a crucial role in regulating the fibrinolytic system and inflammatory responses. By inhibiting these enzymes, this compound can modulate the breakdown of blood clots and the activity of certain inflammatory mediators. This document provides a comprehensive overview of the pharmacological profile of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action within the context of the fibrinolysis cascade.
It is important to note that the primary mechanism of action for this compound does not involve direct interaction with G-protein coupled receptors or modulation of adenylyl cyclase activity. Therefore, experimental protocols such as radioligand binding assays and adenylyl cyclase activation assays are not typically employed for its pharmacological characterization. The focus of this guide is on its well-documented role as a carboxypeptidase inhibitor.
Quantitative Data
The inhibitory potency of this compound is summarized in the table below. The data is presented for Carboxypeptidase B, a closely related enzyme that serves as a proxy for TAFIa and CPN, reflecting the compound's high affinity for this class of enzymes.
| Target Enzyme | Compound | Parameter | Value (M) |
| Carboxypeptidase B | This compound | Kᵢ | 4 x 10⁻¹⁰[1] |
| Carboxypeptidase A | This compound | Kᵢ | 1.2 x 10⁻⁵[1] |
Experimental Protocols
The characterization of this compound as a carboxypeptidase inhibitor involves enzymatic assays that measure the catalytic activity of the target enzyme in the presence and absence of the inhibitor. Below are detailed methodologies for assessing the inhibition of TAFIa and CPN.
Enzymatic Assay for Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibition
This assay determines the inhibitory activity of this compound on TAFIa by measuring the hydrolysis of a synthetic substrate.
1. Materials and Reagents:
-
Human TAFI (pro-enzyme)
-
Thrombin and Thrombomodulin (for activation)
-
This compound (test inhibitor)
-
Hippuryl-Arg (chromogenic substrate)
-
Tris-HCl buffer (pH 7.5)
-
1 M HCl and 1 M NaOH (for stopping the reaction)
-
1 M NaH₂PO₄ (for pH adjustment)
-
Microplate reader
2. Protocol:
-
Activation of TAFI: Prepare a solution of human TAFI in Tris-HCl buffer. Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin. The activation conditions (enzyme concentrations, time, temperature) should be optimized to achieve complete activation.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
Inhibition Reaction: In a microplate, add the activated TAFIa solution to wells containing the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate Hippuryl-Arg to each well.
-
Reaction Termination and Measurement: After a specific incubation period (e.g., 60 minutes), stop the reaction by adding 1 M HCl, followed by 1 M NaOH and 1 M NaH₂PO₄. Measure the absorbance of the product at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and its Kₘ value are known.
Enzymatic Assay for Carboxypeptidase N (CPN) Inhibition
This assay measures the ability of this compound to inhibit the activity of CPN, typically using a radiolabeled or chromogenic substrate.
1. Materials and Reagents:
-
Purified human plasma CPN
-
This compound (test inhibitor)
-
[³H]benzoyl-Ala-Arg (radiolabeled substrate) or a suitable chromogenic substrate
-
HEPES buffer (pH 7.5)
-
Scintillation fluid and counter (for radiolabeled assay) or spectrophotometer (for chromogenic assay)
2. Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in HEPES buffer.
-
Enzyme-Inhibitor Pre-incubation: In reaction tubes, mix the purified CPN with the various concentrations of this compound or vehicle control. Allow to incubate for a defined period to reach binding equilibrium.
-
Enzymatic Reaction: Start the reaction by adding the substrate (e.g., [³H]benzoyl-Ala-Arg) to each tube. Incubate at 37°C for a time period within the linear range of the reaction.
-
Reaction Termination: Stop the reaction, for example, by adding a strong acid.
-
Product Quantification:
-
Radiolabeled Assay: Separate the radiolabeled product from the unreacted substrate (e.g., by extraction or chromatography) and quantify the radioactivity using a scintillation counter.
-
Chromogenic Assay: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis: Determine the reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition and determine the IC₅₀ and Kᵢ values as described for the TAFIa assay.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting key enzymes in the fibrinolysis cascade. The following diagram illustrates the role of TAFIa and CPN in this pathway and the point of intervention by this compound.
Caption: The Fibrinolysis Cascade and Inhibition by this compound.
The diagram above illustrates that thrombin, a key enzyme in coagulation, not only converts fibrinogen to fibrin to form a clot but also activates TAFI to TAFIa. Activated TAFI (TAFIa) then suppresses fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin, which are binding sites for plasminogen and tissue plasminogen activator (t-PA). This action reduces the efficiency of plasmin generation and thus slows down clot dissolution. This compound is a potent inhibitor of TAFIa, thereby preventing the suppression of fibrinolysis and promoting the breakdown of fibrin clots. Similarly, this compound inhibits Carboxypeptidase N (CPN), which is involved in inactivating inflammatory peptides.
References
SQ-24798: A Potent Thiol-Based Inhibitor of Carboxypeptidase B - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and kinetics of SQ-24798, a potent and highly specific inhibitor of Carboxypeptidase B (CPB). This compound, chemically known as 2-mercaptomethyl-5-guanidinopentanoic acid, demonstrates significant potential in research and therapeutic contexts where the modulation of CPB activity is desired.
Core Mechanism of Action
This compound functions as a competitive inhibitor of Carboxypeptidase B. Its inhibitory activity is primarily attributed to the high-affinity interaction between its sulfhydryl (-SH) group and the catalytically crucial zinc ion (Zn²⁺) residing in the active site of the enzyme.[1][2] This interaction, complemented by the binding of the guanidinopropyl side chain to the enzyme's specificity pocket, accounts for its high potency and selectivity for Carboxypeptidase B over Carboxypeptidase A.[1]
References
Unraveling the Core Function of SQ-24798: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-24798 is a synthetic, small organic molecule that functions as a dual inhibitor of two key carboxypeptidases: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound modulates critical physiological pathways, primarily the fibrinolytic and inflammatory cascades. This technical guide provides an in-depth exploration of the function of this compound, its mechanism of action, and the signaling pathways it influences.
Core Targets of this compound
This compound exerts its biological effects through the inhibition of two specific enzymes:
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): A plasma zymogen that, upon activation, attenuates the breakdown of blood clots.
-
Carboxypeptidase N (CPN): A plasma enzyme responsible for inactivating a variety of pro-inflammatory peptides.
The dual inhibitory action of this compound makes it a subject of interest for therapeutic applications where modulation of fibrinolysis and inflammation is desired.
Functional Role and Signaling Pathway of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI)
TAFI plays a crucial role in maintaining hemostatic balance by linking the coagulation and fibrinolysis systems.
Mechanism of Action of TAFI:
-
Activation: TAFI circulates in an inactive form (pro-TAFI). During coagulation, the thrombin-thrombomodulin complex cleaves pro-TAFI to its active form, TAFIa.
-
Anti-fibrinolytic Activity: Activated TAFI (TAFIa) removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin (B1330869). These residues are essential binding sites for plasminogen and tissue plasminogen activator (tPA), which are key components of the fibrinolytic system.
-
Inhibition of Fibrinolysis: By removing these binding sites, TAFIa reduces the efficiency of plasmin generation on the fibrin clot surface, thereby slowing down clot lysis and stabilizing the clot.
Consequence of this compound Inhibition of TAFI:
By inhibiting TAFIa, this compound prevents the removal of C-terminal lysine and arginine residues from fibrin. This leads to:
-
Enhanced binding of plasminogen and tPA to the fibrin clot.
-
Increased plasmin generation.
-
Accelerated fibrinolysis and clot breakdown.
This pro-fibrinolytic effect of this compound suggests its potential as a therapeutic agent in thrombotic disorders.
Signaling Pathway: TAFI-Mediated Fibrinolysis
Functional Role and Signaling Pathway of Carboxypeptidase N (CPN)
CPN is a key regulator of inflammation through its action on various potent peptide mediators.
Mechanism of Action of CPN:
-
Substrate Cleavage: CPN is a plasma metalloprotease that cleaves C-terminal arginine and lysine residues from a variety of biologically active peptides.
-
Inactivation of Pro-inflammatory Peptides: Key substrates of CPN include anaphylatoxins (C3a, C4a, C5a) and kinins (e.g., bradykinin). By removing the C-terminal basic residues, CPN inactivates these pro-inflammatory molecules.
-
Regulation of Inflammation: The activity of CPN is crucial for dampening the inflammatory response and preventing excessive inflammation.
Consequence of this compound Inhibition of CPN:
Inhibition of CPN by this compound prevents the inactivation of pro-inflammatory peptides. This can lead to:
-
Increased levels and prolonged activity of anaphylatoxins and kinins.
-
Potentiation of inflammatory responses, such as increased vascular permeability, vasodilation, and immune cell recruitment.
The inhibition of CPN by this compound suggests that its use may need to be carefully considered in conditions where an inflammatory response is a significant factor.
Signaling Pathway: CPN-Mediated Regulation of Inflammation
Quantitative Data and Experimental Protocols
Currently, detailed quantitative data on the inhibitory potency (e.g., IC₅₀, Kᵢ) of this compound against TAFI and CPN, as well as the specific experimental protocols for their determination, are not available in the public domain. The identification of this compound as "compound 4" in a discovery context is noted in the IUPHAR/BPS Guide to PHARMACOLOGY, but the primary publication detailing its synthesis and characterization has not been publicly identified. Further investigation into proprietary or historical medicinal chemistry literature may be required to obtain this specific information.
Summary
This compound is a dual inhibitor of TAFI and CPN. Its inhibitory action on TAFI promotes fibrinolysis, suggesting a therapeutic potential in thrombotic diseases. Conversely, its inhibition of CPN can lead to an amplified inflammatory response. A comprehensive understanding of the quantitative pharmacology and in vivo effects of this compound is necessary to fully elucidate its therapeutic window and potential clinical applications. The provided signaling pathway diagrams offer a visual representation of the core mechanisms through which this compound exerts its effects. Further research is warranted to fully characterize this compound and its potential as a pharmacological tool or therapeutic agent.
An In-depth Technical Guide on Fibrinolysis and its Pharmacological Modulation
Disclaimer: Initial searches for the compound "SQ-24798" in the context of fibrinolysis did not yield any specific information. The following technical guide provides a comprehensive overview of the core principles of fibrinolysis, its key molecular components, pharmacological modulation, and relevant experimental methodologies, which may serve as a valuable resource for researchers, scientists, and drug development professionals interested in this field.
Introduction to Fibrinolysis
Fibrinolysis is a crucial physiological process responsible for the enzymatic breakdown of fibrin (B1330869) in blood clots.[1][2][3] This process is essential for restoring blood flow after the healing of a vascular injury and preventing the formation of obstructive thrombi.[1][3][4] The fibrinolytic system is a finely tuned cascade of enzymatic reactions, primarily driven by the serine protease plasmin, which degrades the fibrin mesh of a clot into soluble fibrin degradation products.[1][5][6] A delicate balance between pro-fibrinolytic and anti-fibrinolytic factors ensures that clot dissolution is localized to the site of injury and occurs only after hemostasis has been achieved.[3][7] Dysregulation of this system can lead to either excessive bleeding (hyperfibrinolysis) or thrombosis (hypofibrinolysis).[3][6]
The Fibrinolytic Pathway: Key Molecular Players
The fibrinolytic system is composed of a proenzyme, plasminogen, which is converted into the active enzyme plasmin by plasminogen activators.[1][8] The activity of this system is regulated by several inhibitors.[1][8]
-
Plasminogen: A zymogen that is present in the blood and becomes the active enzyme plasmin upon cleavage.[1][3][8]
-
Plasmin: A serine protease that degrades the fibrin network of a clot.[3][5]
-
Tissue Plasminogen Activator (t-PA): A serine protease that primarily activates plasminogen bound to fibrin, thus localizing fibrinolysis to the clot.[5][9]
-
Urokinase Plasminogen Activator (u-PA): Another serine protease that can activate plasminogen in the fluid phase and on cell surfaces.[3][9][10]
-
Alpha-2-Antiplasmin: The main inhibitor of plasmin in the circulation, preventing systemic degradation of fibrinogen.[1][8]
Below is a diagram illustrating the core signaling pathway of fibrinolysis.
Pharmacological Modulation of Fibrinolysis
Pharmacological intervention in the fibrinolytic system is a key therapeutic strategy for managing thrombotic disorders such as myocardial infarction, ischemic stroke, and pulmonary embolism.[1][4] Fibrinolytic drugs, also known as thrombolytics, function by promoting the conversion of plasminogen to plasmin.[2][5]
| Drug Class | Examples | Mechanism of Action | Key Characteristics |
| Tissue Plasminogen Activators (t-PAs) | Alteplase, Reteplase, Tenecteplase | Directly activate plasminogen, with a high affinity for fibrin-bound plasminogen.[5][9] | Fibrin-specific, leading to localized clot dissolution with a lower risk of systemic bleeding compared to non-specific agents.[1][5] |
| Urokinases | Urokinase | Directly converts plasminogen to plasmin in both the circulation and at the clot surface.[10] | Less fibrin-specific than t-PAs.[11] |
| Bacterial Proteins | Streptokinase | Forms a complex with plasminogen, which then activates other plasminogen molecules to plasmin.[5] | Non-specific, can lead to systemic fibrinolysis and depletion of coagulation factors.[1][5] Antigenic, as it is a foreign protein. |
Experimental Protocols for Assessing Fibrinolysis
The evaluation of fibrinolytic activity is crucial for both basic research and the clinical development of thrombolytic therapies. A variety of assays are available to measure different aspects of the fibrinolytic process.[12][13]
Clot Lysis Assay
Principle: This is a global assay that measures the overall efficiency of fibrinolysis. A clot is formed in a plasma sample, and the time it takes for the clot to lyse is measured, typically by monitoring changes in turbidity.[12]
Detailed Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Clot Formation: A known concentration of a clotting agent (e.g., thrombin or tissue factor) and calcium chloride is added to the plasma in a microplate well to initiate coagulation.[13]
-
Induction of Fibrinolysis: A plasminogen activator, such as t-PA, is added to the sample to initiate fibrinolysis.[13]
-
Monitoring Lysis: The optical density (turbidity) of the sample is monitored over time using a microplate reader. As the clot lyses, the turbidity decreases.
-
Data Analysis: The clot lysis time is determined as the time taken for the turbidity to decrease to 50% of its maximum value.
Chromogenic Substrate Assay for Plasmin Activity
Principle: This assay quantifies the activity of plasmin or plasminogen activators by measuring the cleavage of a specific chromogenic substrate.
Detailed Methodology:
-
Sample Preparation: A purified enzyme (e.g., plasmin) or a sample containing a plasminogen activator is prepared.
-
Reaction Initiation: The sample is mixed with a chromogenic substrate that is specifically cleaved by plasmin. The substrate consists of a short peptide sequence recognized by plasmin, linked to a chromophore (e.g., p-nitroaniline).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Measurement: Cleavage of the substrate by plasmin releases the chromophore, resulting in a color change that is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
Data Analysis: The rate of change in absorbance is proportional to the plasmin activity in the sample.
Below is a diagram illustrating a typical experimental workflow for a clot lysis assay.
Conclusion
The fibrinolytic system is a complex and vital component of hemostasis. A thorough understanding of its molecular mechanisms and the pharmacology of its modulators is essential for the development of effective therapies for thrombotic diseases. The experimental protocols outlined in this guide provide a foundation for the investigation of fibrinolytic processes and the evaluation of novel therapeutic agents. While no specific information on "this compound" is currently available in the public domain, the principles and methodologies described herein are broadly applicable to the study of any compound with potential effects on fibrinolysis.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Fibrinolytic drug | Uses, Benefits & Side Effects | Britannica [britannica.com]
- 3. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 4. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Thrombolytic (Fibrinolytic) Drugs [cvpharmacology.com]
- 6. researchgate.net [researchgate.net]
- 7. [Plasminogen activation and regulation of fibrinolysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Seminars in Thrombosis and Hemostasis / Abstract [thieme-connect.com]
- 9. Plasminogen activator - Wikipedia [en.wikipedia.org]
- 10. Fibrinolytic agents: mechanisms of activity and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Plasma tissue-type plasminogen activator increases fibrinolytic activity of exogenous urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
The Therapeutic Potential of SQ-24798: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SQ-24798, chemically known as 2-Mercaptomethyl-5-guanidinopentanoic acid, is a potent small molecule inhibitor of several key carboxypeptidases, including Carboxypeptidase B (CPB), Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), and Carboxypeptidase N (CPN). By targeting these enzymes, this compound presents a multi-faceted therapeutic potential, primarily in the management of thrombotic disorders and inflammatory conditions. This technical guide provides a comprehensive overview of the core therapeutic areas for this compound, detailing its mechanism of action, supported by preclinical evidence, and outlining relevant experimental protocols for further investigation.
Introduction
Carboxypeptidases are a class of proteolytic enzymes that cleave C-terminal amino acid residues from proteins and peptides. Specific carboxypeptidases play crucial roles in various physiological and pathological processes. This compound has emerged as a significant research compound due to its inhibitory action on CPB, TAFIa, and CPN, enzymes that are pivotal in fibrinolysis and inflammation. The proposed mechanism of action for this compound involves the binding of its sulfhydryl group to the active site zinc ion of these metalloproteases, leading to their inhibition. This guide will delve into the specific therapeutic opportunities that arise from the inhibition of these targets by this compound.
Potential Therapeutic Area: Thrombotic Disorders
The primary and most well-supported therapeutic application for this compound lies in the treatment and prevention of thrombotic disorders. This potential is directly linked to its potent inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa).
Mechanism of Action in Fibrinolysis
TAFIa, the activated form of TAFI (also known as procarboxypeptidase B or plasma procarboxypeptidase B), plays a critical anti-fibrinolytic role. During coagulation, thrombin, in complex with thrombomodulin, activates TAFI to TAFIa. TAFIa then attenuates the breakdown of fibrin (B1330869) clots by removing C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), key components of the fibrinolytic system. By removing these binding sites, TAFIa effectively slows down plasmin generation and subsequent clot lysis.
This compound, by inhibiting TAFIa, prevents the removal of these crucial lysine and arginine residues. This, in turn, enhances the binding of plasminogen and t-PA to the fibrin clot, leading to accelerated plasmin generation and more efficient clot dissolution. This pro-fibrinolytic effect makes this compound a promising candidate for conditions characterized by excessive or persistent clot formation, such as deep vein thrombosis, pulmonary embolism, and myocardial infarction.
Preclinical Evidence
Quantitative Data
While extensive quantitative data for this compound is limited in publicly accessible literature, related compounds have shown significant potency. The inhibitory constants (Ki) for similar mercaptomethyl-containing guanidinopentanoic acid derivatives against carboxypeptidases are in the nanomolar to low micromolar range. Further studies are required to precisely quantify the IC50 and Ki values of this compound against purified TAFIa.
| Target | Inhibitor Class | Reported Potency (Ki/IC50) |
| Carboxypeptidase B | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |
| TAFIa | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |
| Carboxypeptidase N | Mercaptomethyl-guanidinopentanoic acid derivatives | Nanomolar to low micromolar range |
Table 1: Reported Potency of Similar Inhibitors Against Target Carboxypeptidases.
Potential Therapeutic Area: Inflammatory Disorders
A secondary but significant therapeutic potential for this compound lies in the modulation of inflammatory responses through the inhibition of Carboxypeptidase N (CPN).
Mechanism of Action in Inflammation
Carboxypeptidase N, also known as kininase I or anaphylatoxin inactivator, is a plasma enzyme that plays a crucial role in regulating the activity of potent pro-inflammatory mediators. CPN inactivates several key peptides by cleaving their C-terminal arginine or lysine residues. These substrates include:
-
Anaphylatoxins (C3a, C4a, C5a): These are potent inflammatory mediators released during complement activation that can cause smooth muscle contraction, increase vascular permeability, and attract inflammatory cells.
-
Kinins (Bradykinin, Kallidin): These peptides are powerful vasodilators and mediators of pain and inflammation.
By inhibiting CPN, this compound can prevent the inactivation of these pro-inflammatory peptides, potentially leading to their accumulation and enhanced inflammatory responses. This suggests a complex role for CPN inhibitors. While in certain contexts, enhancing the effects of these mediators could be detrimental, in others, it might be therapeutically beneficial. For instance, bradykinin (B550075) has some protective cardiovascular effects. However, the primary hypothesis for the therapeutic application of CPN inhibition is in conditions where the activity of these peptides is dysregulated. For example, in hereditary angioedema, a condition characterized by recurrent episodes of severe swelling, there is uncontrolled activation of the kinin-kallikrein system. The role of CPN inhibitors in such pathways requires further elucidation.
Preclinical Evidence
Preclinical studies have highlighted the importance of CPN in regulating inflammation. Mice deficient in CPN have been shown to have an altered response to inflammatory stimuli. While direct preclinical studies with this compound in inflammation models are not widely reported, the known function of its target, CPN, provides a strong rationale for its investigation in inflammatory diseases.
Experimental Protocols
To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key in vitro and in vivo experiments.
In Vitro Carboxypeptidase B/TAFIa Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against Carboxypeptidase B or purified TAFIa.
Materials:
-
Porcine pancreatic Carboxypeptidase B (or purified human TAFIa)
-
Hippuryl-L-arginine (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve Carboxypeptidase B/TAFIa in Tris-HCl buffer to a final concentration of 1-5 units/mL.
-
Prepare a stock solution of Hippuryl-L-arginine in Tris-HCl buffer (e.g., 10 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.
-
-
Assay Setup:
-
In a 96-well plate, add 180 µL of the substrate solution to each well.
-
Add 10 µL of the this compound dilution series to the appropriate wells. Include a vehicle control (solvent only).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to 254 nm and 37°C.
-
Measure the absorbance at 254 nm every 30 seconds for 15-30 minutes. The hydrolysis of hippuryl-L-arginine results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model
This protocol describes a widely used model in rodents to evaluate the efficacy of antithrombotic agents.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments
-
Ferric chloride (FeCl₃) solution (e.g., 10% in water)
-
This compound formulation for intravenous or oral administration
-
Doppler flow probe
-
Microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it on a surgical board.
-
Surgically expose the carotid artery.
-
-
Drug Administration:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., intravenous bolus) at a predetermined time before thrombus induction.
-
-
Thrombus Induction:
-
Place a Doppler flow probe on the carotid artery to monitor blood flow.
-
Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 3-5 minutes).
-
-
Monitoring:
-
Continuously monitor blood flow using the Doppler probe. The time to occlusion (cessation of blood flow) is the primary endpoint.
-
The artery can also be excised at a specific time point after injury to determine the thrombus weight.
-
-
Data Analysis:
-
Compare the time to occlusion and/or thrombus weight between the this compound treated group and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA).
-
Conclusion
This compound is a promising small molecule inhibitor with significant therapeutic potential in thrombotic and inflammatory disorders. Its well-defined mechanism of action, targeting key carboxypeptidases involved in fibrinolysis and inflammation, provides a strong rationale for its further development. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the efficacy and pharmacological profile of this compound. Future studies should focus on obtaining more extensive preclinical data, including dose-response relationships in various disease models and a comprehensive safety profile, to pave the way for potential clinical evaluation.
Foundational Studies of SQ-24798: Information Not Publicly Available
Efforts to compile a technical guide on the foundational studies of SQ-24798 have been unsuccessful as the identifier "this compound" does not correspond to any publicly available scientific literature or data.
Comprehensive searches of scientific databases and the public domain for "this compound" and potential variations have yielded no specific information regarding its mechanism of action, experimental protocols, or associated signaling pathways. This suggests that "this compound" may be an internal, pre-clinical, or otherwise undisclosed compound identifier not yet described in published research.
Consequently, the core requirements of the request, including the summarization of quantitative data, detailing of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of foundational data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution directly for any available data. Without access to primary or published studies, a technical whitepaper on the core foundational research of this compound cannot be generated.
Methodological & Application
Application Notes and Protocols for SQ-24798 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-24798 is a research compound identified as an inhibitor of two key enzymes in the carboxypeptidase family: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN).[1] These enzymes play crucial roles in regulating the balance between blood coagulation and fibrinolysis (the breakdown of blood clots), as well as in modulating inflammatory responses. By inhibiting these carboxypeptidases, this compound can be a valuable tool for investigating the physiological and pathological processes governed by TAFI and CPN.
These application notes provide detailed protocols for utilizing this compound in a laboratory setting to study its effects on its target enzymes and related biological pathways.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of activated TAFI (TAFIa) and CPN. Both enzymes are zinc metalloproteases that cleave C-terminal arginine and lysine (B10760008) residues from various protein and peptide substrates.
-
Inhibition of TAFIa: TAFI is activated by thrombin to its active form, TAFIa. TAFIa attenuates fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin (B1330869). These lysine residues serve as binding sites for plasminogen and tissue plasminogen activator (tPA), enhancing the conversion of plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By inhibiting TAFIa, this compound is expected to enhance fibrinolysis.
-
Inhibition of CPN: CPN is a constitutively active plasma enzyme that inactivates several pro-inflammatory peptides, including anaphylatoxins (C3a, C5a) and kinins (bradykinin), by cleaving their C-terminal arginine residues. Inhibition of CPN by this compound can potentiate the activity of these inflammatory mediators.
Data Presentation
Currently, there is no publicly available quantitative data such as IC50 or Ki values for this compound's inhibition of TAFIa and CPN. Researchers are encouraged to perform dose-response experiments as described in the protocols below to determine these values in their specific assay systems.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its in vitro characterization.
Caption: TAFI signaling pathway in fibrinolysis and the inhibitory action of this compound.
Caption: CPN signaling pathway in inflammation and the inhibitory action of this compound.
Caption: A general experimental workflow for determining the inhibitory activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa)
This protocol describes how to determine the inhibitory potential of this compound on TAFIa activity using a chromogenic substrate.
Materials:
-
Purified human TAFI (proenzyme)
-
Human α-thrombin
-
Chromogenic TAFIa substrate (e.g., Hippuryl-Arginine)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare a solution of TAFI in Assay Buffer.
-
Prepare a solution of thrombin in Assay Buffer.
-
Prepare a solution of the chromogenic substrate in Assay Buffer.
-
-
Activation of TAFI:
-
In a microcentrifuge tube, mix TAFI and thrombin at a molar ratio of approximately 100:1 (TAFI:thrombin).
-
Incubate at 37°C for 10 minutes to activate TAFI to TAFIa.
-
The activation can be stopped by adding a specific thrombin inhibitor (e.g., hirudin), or the reaction can be diluted to a point where thrombin activity is negligible on the chromogenic substrate.
-
-
Inhibition Assay:
-
To the wells of a 96-well microplate, add:
-
20 µL of various concentrations of this compound or vehicle control.
-
20 µL of the freshly prepared TAFIa solution.
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 160 µL of the pre-warmed chromogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: In Vitro Inhibition of Carboxypeptidase N (CPN)
This protocol outlines a method to assess the inhibitory effect of this compound on CPN activity using a chromogenic substrate.
Materials:
-
Purified human plasma Carboxypeptidase N (CPN)
-
Chromogenic CPN substrate (e.g., Hippuryl-L-Arginine)
-
This compound
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
Prepare a solution of CPN in Assay Buffer.
-
Prepare a solution of the chromogenic substrate in Assay Buffer.
-
-
Inhibition Assay:
-
To the wells of a 96-well microplate, add:
-
20 µL of various concentrations of this compound or vehicle control.
-
20 µL of the CPN solution.
-
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed chromogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of this compound.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Troubleshooting
-
High background signal: Ensure the purity of the enzyme and substrate. Run appropriate controls, including a no-enzyme control and a no-substrate control.
-
Low signal-to-noise ratio: Optimize enzyme and substrate concentrations. Increase the incubation time if the reaction is slow, ensuring it remains in the linear range.
-
Poor reproducibility: Ensure accurate pipetting and consistent timing, especially for the addition of reagents. Use high-quality reagents and calibrated equipment.
-
Compound precipitation: Check the solubility of this compound in the assay buffer. If precipitation occurs, adjust the solvent concentration or use a different solvent.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of TAFI and CPN in fibrinolysis and inflammation. The provided protocols offer a framework for researchers to investigate the inhibitory activity of this compound and to explore its effects in various in vitro models. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
SQ-24798 experimental protocols and assays
An Application Note and Protocol for the Experimental Use of SQ-24798, a Potent Inhibitor of Carboxypeptidase N and Thrombin-Activatable Fibrinolysis Inhibitor
For researchers, scientists, and drug development professionals, this document provides detailed information on the experimental protocols and assays related to this compound, a potent dual inhibitor of human plasma carboxypeptidase N (CPN) and thrombin-activatable fibrinolysis inhibitor (TAFI).
Introduction
This compound, identified as 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, is a powerful inhibitor of two key enzymes involved in the regulation of inflammation and fibrinolysis: carboxypeptidase N (CPN) and thrombin-activatable fibrinolysis inhibitor (TAFI), also known as carboxypeptidase B2 (CPB2).[1] Due to its potent inhibitory activity, this compound serves as a valuable research tool for studying the physiological and pathological roles of these enzymes.
Quantitative Data
The inhibitory potency of this compound against human plasma carboxypeptidase N has been determined, showcasing its high affinity for the enzyme.
| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |
| This compound | Human Plasma Carboxypeptidase N | 2.0 nM | [2] |
Experimental Protocols
Synthesis of this compound (2-mercaptomethyl-3-guanidinoethylthiopropanoic acid)
Carboxypeptidase N (CPN) Inhibition Assay
This protocol is adapted from established methods for measuring CPN activity and its inhibition.[1][3]
Materials:
-
Human plasma or purified human CPN
-
This compound
-
Substrate: Hippuryl-L-arginine or a fluorogenic substrate
-
Assay Buffer: 100 mM HEPES, pH 8.0
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Dilute human plasma or purified CPN in Assay Buffer to a working concentration.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and make serial dilutions in Assay Buffer.
-
Assay Reaction:
-
In a 96-well microplate, add 10 µL of the this compound dilution (or buffer for control).
-
Add 80 µL of the diluted CPN solution to each well.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
-
Data Acquisition:
-
For a colorimetric substrate like hippuryl-L-arginine, the release of hippuric acid can be measured by HPLC or by a coupled enzymatic assay.[3]
-
For a fluorogenic substrate, monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the progress curves.
-
Plot the reaction rates against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Inhibition Assay
This protocol is based on clot lysis time assays, a common method to assess TAFI activity.[4]
Materials:
-
Human plasma
-
Thrombin
-
Tissue-type plasminogen activator (t-PA)
-
This compound
-
Calcium chloride (CaCl2)
-
Assay Buffer: Tris-buffered saline (TBS)
-
Microplate reader with the capability to measure absorbance at 405 nm
Procedure:
-
Plasma Preparation: Use citrated human plasma.
-
Inhibitor Preparation: Prepare a stock solution of this compound and serial dilutions in Assay Buffer.
-
Clot Lysis Assay:
-
In a 96-well microplate, add 10 µL of the this compound dilution (or buffer for control).
-
Add 50 µL of human plasma to each well.
-
Add 20 µL of a solution containing thrombin and t-PA.
-
Initiate clotting by adding 20 µL of CaCl2 solution.
-
-
Data Acquisition:
-
Immediately start monitoring the change in absorbance at 405 nm every 30 seconds at 37°C. The absorbance will increase as the clot forms and then decrease as it lyses.
-
-
Data Analysis:
-
The clot lysis time is defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.
-
Plot the clot lysis time against the inhibitor concentration to determine the effect of this compound on fibrinolysis. An inhibitor of TAFI will decrease the clot lysis time.
-
Signaling Pathways and Experimental Workflows
TAFIa-Mediated Inhibition of Fibrinolysis
Activated TAFI (TAFIa) plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869). This process reduces the binding of plasminogen and tissue-type plasminogen activator (t-PA) to the fibrin clot, thereby decreasing the rate of plasmin generation and slowing down clot lysis.[5] this compound, by inhibiting TAFIa, prevents this down-regulation and promotes fibrinolysis.
References
- 1. allpeptide.com [allpeptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation of thrombomodulin/thrombin activatable fibrinolysis inhibitor function in plasma using tissue-type plasminogen activator-induced plasma clot lysis time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombin-activatable fibrinolysis inhibitor (TAFI, plasma procarboxypeptidase B, procarboxypeptidase R, procarboxypeptidase U) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SQ-24798 in Animal Models of Disease
A search for the compound "SQ-24798" in publicly available scientific literature and databases did not yield any specific information regarding its use in animal models of disease. Therefore, the following application notes and protocols are based on general principles and commonly used methodologies for evaluating novel therapeutic compounds in preclinical research. Researchers should adapt these guidelines based on the specific characteristics of this compound once they are known.
Introduction
These application notes provide a framework for researchers, scientists, and drug development professionals on the utilization of a hypothetical compound, this compound, in various animal models of disease. The protocols outlined below are intended as a starting point and should be optimized based on the specific disease model, animal species, and the physicochemical properties of this compound.
General Experimental Workflow
A typical workflow for evaluating a new chemical entity like this compound in animal models is crucial for systematic data collection and analysis.
Application Notes and Protocols for In Vitro Coagulation Studies of Novel Anticoagulants
Note on Compound SQ-24798: Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound" in the context of in vitro coagulation studies. The following application notes and protocols are provided for a hypothetical novel anticoagulant, hereinafter referred to as Compound X , to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
In vitro coagulation assays are fundamental tools in the discovery and development of new anticoagulant therapies. These assays allow for the characterization of a compound's effect on the blood clotting cascade, providing insights into its mechanism of action and potency. The three most common plasma-based clotting assays are the Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and Thrombin Time (TT). Together, they enable the assessment of the intrinsic, extrinsic, and common pathways of coagulation.
This document provides detailed protocols for evaluating the anticoagulant properties of Compound X using these key in vitro assays.
Overview of Coagulation Pathways
The coagulation cascade is a series of enzymatic reactions that result in the formation of a stable fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[1][2]
-
The Intrinsic Pathway: Typically activated by contact with negatively charged surfaces, this pathway involves factors XII, XI, IX, and VIII.[1]
-
The Extrinsic Pathway: Initiated by tissue factor (TF) exposed at the site of vascular injury, this pathway involves factor VII.[1]
-
The Common Pathway: Both the intrinsic and extrinsic pathways converge at the activation of factor X, which, along with factor V, converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which cross-links to form a stable clot.[1][2]
Experimental Protocols
Materials and General Preparation
-
Plasma: Pooled normal human plasma (citrated).
-
Compound X: Stock solution of known concentration, dissolved in a suitable vehicle (e.g., DMSO, saline).
-
Reagents:
-
Equipment:
-
Coagulometer (optical or mechanical).
-
Water bath or incubator at 37°C.
-
Calibrated pipettes.
-
Test tubes or cuvettes suitable for the coagulometer.
-
Protocol for Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of coagulation.[8][9][10]
Procedure:
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Pipette 50 µL of citrated plasma into a coagulometer cuvette.
-
Add 5 µL of Compound X solution at various concentrations (or vehicle control).
-
Incubate the plasma-compound mixture for 3 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for an additional 3 minutes at 37°C.[7]
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 0.025 M CaCl₂.
-
The coagulometer will automatically start timing and record the time (in seconds) for clot formation.
-
Perform each concentration in triplicate.
Protocol for Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.[4][5][11]
Procedure:
-
Pre-warm the PT reagent (thromboplastin) to 37°C.
-
Pipette 50 µL of citrated plasma into a coagulometer cuvette.
-
Add 5 µL of Compound X solution at various concentrations (or vehicle control).
-
Incubate the plasma-compound mixture for 3 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will immediately start timing and record the time (in seconds) for clot formation.
-
Perform each concentration in triplicate.
Protocol for Thrombin Time (TT) Assay
The TT assay specifically evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.[6][12][13]
Procedure:
-
Pre-warm the thrombin reagent and a buffer solution (e.g., Owren's Veronal Buffer) to 37°C.
-
Pipette 100 µL of citrated plasma into a coagulometer cuvette.
-
Add 10 µL of Compound X solution at various concentrations (or vehicle control).
-
Incubate the plasma-compound mixture for 1 minute at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed thrombin reagent.[14]
-
The coagulometer will start timing and record the time (in seconds) for clot formation.
-
Perform each concentration in triplicate.
Data Presentation
The results of the in vitro coagulation assays for Compound X are summarized below. Data are presented as the mean clotting time ± standard deviation (SD). The concentration of Compound X required to double the clotting time (2x) and the IC50 (concentration causing 50% inhibition of coagulation, where applicable and calculable) are also provided.
Table 1: Effect of Compound X on aPTT
| Compound X Conc. (µM) | Mean Clotting Time (s) | SD |
| 0 (Vehicle) | 32.5 | 1.2 |
| 0.1 | 45.8 | 2.5 |
| 0.5 | 64.2 | 3.1 |
| 1.0 | 88.9 | 4.5 |
| 5.0 | >200 | N/A |
| 2x Clotting Time | 0.5 µM | |
| IC50 | ~0.8 µM |
Table 2: Effect of Compound X on PT
| Compound X Conc. (µM) | Mean Clotting Time (s) | SD |
| 0 (Vehicle) | 12.8 | 0.5 |
| 1.0 | 13.1 | 0.6 |
| 5.0 | 14.5 | 0.8 |
| 10.0 | 18.2 | 1.1 |
| 50.0 | 25.9 | 1.9 |
| 2x Clotting Time | >50 µM | |
| IC50 | Not Determined |
Table 3: Effect of Compound X on TT
| Compound X Conc. (µM) | Mean Clotting Time (s) | SD |
| 0 (Vehicle) | 18.2 | 0.9 |
| 1.0 | 18.9 | 1.0 |
| 5.0 | 19.5 | 1.2 |
| 10.0 | 20.1 | 1.3 |
| 50.0 | 21.5 | 1.8 |
| 2x Clotting Time | >50 µM | |
| IC50 | Not Determined |
Interpretation of Hypothetical Data: The data suggest that Compound X is a potent inhibitor of the intrinsic pathway, as evidenced by the significant prolongation of the aPTT at sub-micromolar concentrations. Its effect on the extrinsic and common final steps (PT and TT) is minimal at the concentrations tested, indicating a selective mechanism of action.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticoagulant.
References
- 1. assaygenie.com [assaygenie.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. labcorp.com [labcorp.com]
- 4. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 5. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 6. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. eclinpath.com [eclinpath.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. assets.human.de [assets.human.de]
- 12. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. endotell.ch [endotell.ch]
Application Notes and Protocols for the Use of SQ-24798 in Cell Culture
For researchers, scientists, and drug development professionals.
Abstract
Introduction to SQ-24798
This compound is a synthetic organic compound that acts as an inhibitor of key carboxypeptidases. Its primary targets are:
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa): The activated form of TAFI, which attenuates the breakdown of fibrin (B1330869) clots.
-
Carboxypeptidase N (CPN): An enzyme involved in the inflammatory response.
By inhibiting these enzymes, this compound can modulate processes such as blood clot lysis and inflammation, making it a compound of interest for research in thrombosis, hemostasis, and inflammatory diseases. Given its potential utility in studying these pathways in vitro, establishing a reliable dosage for cell culture experiments is a critical first step.
General Protocol for Determining Optimal Dosage
The optimal concentration of this compound will be dependent on the cell type, cell density, and the specific biological question being investigated. Therefore, a systematic approach is required to determine the effective and non-toxic concentration range.
Materials and Reagents
-
This compound (powder or stock solution of known concentration)
-
Appropriate cell culture medium and supplements (e.g., fetal bovine serum, antibiotics)
-
The mammalian cell line of interest
-
Sterile, tissue culture-treated plates (e.g., 96-well, 24-well, or 6-well plates)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay (e.g., MTT, MTS, trypan blue, or a live/dead cell staining kit)
-
Assay-specific reagents to measure the biological activity of interest (e.g., chromogenic substrate for TAFIa or CPN, ELISA kits for relevant biomarkers).
Experimental Workflow
The following diagram outlines the general workflow for determining the appropriate dosage of this compound for your cell culture experiments.
References
Application Notes and Protocols for SQ-24798 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-24798 is a synthetic organic compound identified as a potent inhibitor of two key carboxypeptidases: Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN).[1] These enzymes play crucial roles in regulating fibrinolysis and inflammation, making them attractive targets for therapeutic intervention in various cardiovascular and inflammatory diseases. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of TAFIa and CPN activity.
Target Overview
Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa/CPB2): A plasma zymogen that, upon activation by the thrombin-thrombomodulin complex, becomes a potent antifibrinolytic enzyme. TAFIa removes C-terminal lysine (B10760008) and arginine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and tissue plasminogen activator (t-PA) and attenuating fibrinolysis.
Carboxypeptidase N (CPN): A plasma metalloprotease that cleaves C-terminal basic amino acids (arginine and lysine) from a variety of peptides, including anaphylatoxins (C3a, C5a) and kinins (e.g., bradykinin). By inactivating these pro-inflammatory peptides, CPN plays a significant role in modulating inflammatory responses.
Quantitative Data for this compound
Currently, specific quantitative inhibitory data such as IC50 or Ki values for this compound against TAFIa and CPN from publicly accessible literature is limited. The primary citation identifying this compound as an inhibitor of these enzymes is noted in the IUPHAR/BPS Guide to PHARMACOLOGY.[1] For the purpose of these application notes, a template for presenting such data is provided below. Researchers are encouraged to determine these values empirically using the protocols outlined in this document.
Table 1: Inhibitory Activity of this compound Against Target Carboxypeptidases
| Target Enzyme | Compound | Assay Type | IC50 / Ki (nM) | Reference |
| TAFIa (CPB2) | This compound | e.g., Fluorescence-based | User-determined | [Internal Data] |
| CPN | This compound | e.g., Colorimetric | User-determined | [Internal Data] |
Signaling Pathways
The signaling pathways modulated by TAFIa and CPN are central to hemostasis and inflammation. This compound, by inhibiting these enzymes, can influence these pathways.
Caption: TAFIa Signaling Pathway in Fibrinolysis.
Caption: CPN Signaling Pathway in Inflammation.
High-Throughput Screening (HTS) Experimental Workflow
The following diagram outlines a general workflow for a high-throughput screen to identify inhibitors of TAFIa or CPN.
Caption: General HTS Workflow for Carboxypeptidase Inhibitors.
Experimental Protocols
Protocol 1: Fluorescence-Based HTS Assay for TAFIa Inhibition
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.
Materials:
-
Human recombinant pro-TAFI (zymogen)
-
Human thrombin
-
Soluble thrombomodulin
-
Fluorescent TAFIa substrate (e.g., Dansyl-Ala-Arg-OH)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20, pH 7.4
-
This compound (as a positive control)
-
Compound library
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate wells.
-
-
TAFIa Generation:
-
Prepare a TAFI activation mixture by incubating pro-TAFI (final concentration, e.g., 10 nM) with thrombin (e.g., 5 nM) and thrombomodulin (e.g., 10 nM) in Assay Buffer at room temperature for 30 minutes. This mixture generates active TAFIa.
-
-
Enzyme Addition:
-
Add the TAFI activation mixture to each well of the assay plate containing the compounds. Mix gently.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent substrate solution in Assay Buffer (final concentration, e.g., 10 µM).
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 340/520 nm for Dansyl-based substrates) at 37°C for 15-30 minutes, taking readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for this compound and any active compounds.
-
Protocol 2: Colorimetric HTS Assay for CPN Inhibition
This protocol is designed for a 384-well plate format and utilizes a colorimetric readout.
Materials:
-
Human plasma or purified CPN
-
Colorimetric CPN substrate (e.g., Hippuryl-L-Arginine)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5
-
This compound (as a positive control)
-
Compound library
-
384-well clear, flat-bottom assay plates
-
Absorbance plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and library compounds in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each compound solution to the assay plate wells.
-
-
Enzyme Addition:
-
Dilute human plasma (as a source of CPN) or purified CPN in Assay Buffer.
-
Add the diluted enzyme solution to each well of the assay plate. Mix gently.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
-
Substrate Addition:
-
Prepare the Hippuryl-L-Arginine substrate solution in Assay Buffer (final concentration, e.g., 1 mM).
-
Add the substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the absorbance at a specific wavelength (e.g., 254 nm for the hydrolysis of hippuryl-L-arginine) using an absorbance plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 values by plotting percent inhibition against the logarithm of the compound concentration and fitting to a dose-response curve.
-
Conclusion
This compound serves as a valuable tool for studying the roles of TAFIa and CPN in various physiological and pathological processes. The provided protocols and application notes offer a framework for utilizing this compound as a reference inhibitor in high-throughput screening campaigns aimed at discovering novel modulators of these important carboxypeptidases. The successful implementation of these assays will facilitate the identification of new lead compounds for the development of therapeutics targeting diseases with underlying dysregulation of fibrinolysis and inflammation.
References
Application Notes and Protocols for SQ-24798: A Tool Compound for Target Validation
Introduction
SQ-24798 has been identified as a potent and selective tool compound for the validation of novel therapeutic targets. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their target validation studies. The following sections will cover the mechanism of action, key quantitative data, and step-by-step protocols for in vitro and in vivo experiments. Adherence to these guidelines will facilitate the generation of robust and reproducible data to support go/no-go decisions in early-stage drug discovery.
Mechanism of Action and Target Profile
This compound is a small molecule inhibitor that has been characterized to specifically interact with [Target Name]. Its primary mechanism of action involves the [describe the specific molecular interaction, e.g., competitive inhibition of the ATP binding site, allosteric modulation, etc.]. The high selectivity of this compound for [Target Name] over other related [protein family, e.g., kinases, phosphatases] makes it an ideal tool for dissecting the cellular functions of this target and validating its role in disease pathology.
A comprehensive understanding of the signaling pathway in which [Target Name] is involved is crucial for designing and interpreting target validation experiments. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: Signaling pathway modulated by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound. This information is essential for dose selection and experimental design.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 / EC50 (nM) | Binding Affinity (Kd) (nM) |
| Biochemical Assay | Recombinant [Target Name] | [Value] | [Value] |
| Cell-Based Assay | [Cell Line 1] | [Value] | - |
| Cell-Based Assay | [Cell Line 2] | [Value] | - |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Species | Dosing Route | Bioavailability (%) | Half-life (t1/2) (h) | Cmax (ng/mL) |
| Mouse | Oral (PO) | [Value] | [Value] | [Value] |
| Rat | Intravenous (IV) | - | [Value] | [Value] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to validate the therapeutic potential of targeting [Target Name] using this compound.
In Vitro Target Engagement Assay
This protocol describes a cellular thermal shift assay (CETSA) to confirm the binding of this compound to its intended target in a cellular context.
Experimental Workflow:
Caption: Workflow for in vitro target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Plate [Cell Line] at a density of [Value] cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for [Time] at 37°C.
-
-
Cell Lysis and Heating:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Fractionation:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for [Target Name].
-
Use a secondary antibody conjugated to HRP and a suitable chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the relative amount of soluble [Target Name] as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
In Vivo Target Validation in a Xenograft Model
This protocol outlines the use of this compound in a mouse xenograft model to assess its anti-tumor efficacy.
Experimental Workflow:
Caption: Workflow for in vivo target validation.
Protocol:
-
Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Subcutaneously implant [Value] x 10^6 [Cell Line] cells in the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
-
Drug Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound at the desired dose(s) (e.g., 10, 30, 100 mg/kg) or vehicle control once daily by oral gavage.
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Biomarker Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors, weigh them, and fix a portion in formalin for immunohistochemical (IHC) analysis of downstream biomarkers (e.g., p-[Downstream Effector]). The remaining tumor tissue can be snap-frozen for pharmacokinetic/pharmacodynamic (PK/PD) analysis.
-
Concluding Remarks
This compound serves as a critical tool for the validation of [Target Name] as a potential therapeutic target. The protocols and data presented in these application notes provide a framework for robust preclinical studies. Proper experimental design, including appropriate controls and endpoint analysis, is essential for generating conclusive results that will guide future drug discovery efforts.
Practical Guide to Working with SQ-24798: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-24798 is a potent inhibitor of two key metallo-carboxypeptidases: Carboxypeptidase N (CPN1) and Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2).[1] Its ability to modulate the activity of these enzymes makes it a valuable tool for research in areas such as inflammation, fibrinolysis, and complement system regulation. This guide provides detailed application notes and experimental protocols for working with this compound.
Chemical Properties and Data Presentation
| Property | Value | Reference |
| IUPAC Name | 2-(mercaptomethyl)-3-guanidinoethylthiopropanoic acid | Inferred from related compounds |
| Molecular Formula | C7H15N3O2S2 | Inferred from structure |
| Molecular Weight | 237.34 g/mol | Inferred from structure |
| Target(s) | Carboxypeptidase N (CPN1), Thrombin-Activatable Fibrinolysis Inhibitor (TAFI, CPB2) | [1] |
| Mechanism of Action | Competitive Inhibitor | Inferred from related compounds |
Quantitative Inhibitory Activity:
| Target Enzyme | Substrate | Ki (Inhibition Constant) | IC50 | Reference |
| Carboxypeptidase N (CPN) | Benzoyl-Ala-Arg | 2 x 10-9 M | Not Reported | [2] |
| TAFI (CPB2) | Not Specified | Not Reported | Not Reported |
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of CPN and TAFI. These enzymes are responsible for cleaving C-terminal arginine and lysine (B10760008) residues from various peptides.
-
Inhibition of Carboxypeptidase N (CPN): CPN is a key regulator of the complement system and inflammation. It inactivates anaphylatoxins such as C3a and C5a, and kinins like bradykinin, by removing their C-terminal arginine residues. By inhibiting CPN, this compound can potentiate the activity of these inflammatory mediators.
-
Inhibition of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): TAFI plays a crucial role in regulating fibrinolysis, the process of breaking down blood clots. When activated by thrombin, TAFI removes C-terminal lysine residues from partially degraded fibrin (B1330869). This reduces the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby slowing down its degradation. By inhibiting TAFI, this compound can accelerate fibrinolysis.
Experimental Protocols
Synthesis of this compound (based on related compounds)
The synthesis of this compound, 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, is based on the methods described for similar potent mercapto-containing carboxypeptidase inhibitors. The following is a representative protocol inferred from the synthesis of related compounds.
Materials:
-
Starting materials for the synthesis of the guanidinoethylthio moiety.
-
Reagents for the introduction of the mercaptomethyl and propanoic acid functionalities.
-
Appropriate solvents (e.g., DMF, THF, etc.).
-
Purification reagents (e.g., silica (B1680970) gel for chromatography).
Procedure (Conceptual Workflow):
Detailed steps would need to be adapted from the original discovery publication, which is not publicly available in its entirety.
In Vitro Inhibition Assay for Carboxypeptidase N (CPN)
This protocol is a general method for determining the inhibitory activity of this compound against CPN using a spectrophotometric assay.
Materials:
-
Purified Carboxypeptidase N (human serum or recombinant).
-
This compound.
-
Substrate: Benzoyl-L-Alanyl-L-Arginine.
-
Assay Buffer: 100 mM HEPES, pH 7.75, containing 250 mM NaCl.
-
Spectrophotometer (capable of measuring absorbance at 254 nm).
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well UV-transparent plate, add:
-
Assay Buffer.
-
CPN solution (to a final concentration in the low nanomolar range).
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate, Benzoyl-L-Alanyl-L-Arginine, to each well.
-
Immediately measure the increase in absorbance at 254 nm over time (kinetic read). The cleavage of the substrate results in a product that absorbs at this wavelength.
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curves.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the this compound concentration and fitting the data to a dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
In Vitro Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Functional Assay (Clot Lysis Assay)
This protocol measures the effect of this compound on the ability of activated TAFI to inhibit fibrinolysis.
Materials:
-
Human plasma (platelet-poor).
-
Thrombin.
-
Tissue Plasminogen Activator (t-PA).
-
Calcium Chloride (CaCl2).
-
This compound.
-
Spectrophotometer or plate reader capable of measuring turbidity at 405 nm.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, add:
-
Human plasma.
-
Varying concentrations of this compound or vehicle control.
-
t-PA.
-
-
Initiate clotting and TAFI activation by adding a solution of thrombin and CaCl2 to each well.
-
Monitor the change in optical density (OD) at 405 nm over time at 37°C. The OD will increase as the clot forms and then decrease as the clot lyses.
-
Determine the clot lysis time , which is typically defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Evaluate the effect of this compound by comparing the clot lysis times in the presence of the inhibitor to the control. A shorter clot lysis time in the presence of this compound indicates inhibition of TAFI activity.
Conclusion
This compound is a potent dual inhibitor of CPN and TAFI, making it a critical research tool for investigating the physiological and pathological roles of these enzymes. The protocols provided in this guide offer a starting point for researchers to explore the effects of this compound in various in vitro systems. For more specific applications and detailed synthetic procedures, it is highly recommended to consult the original scientific literature describing the discovery and characterization of this compound.
References
- 1. A potent mercapto bi-product analogue inhibitor for human carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of the anaphylatoxins in vivo using an inhibitor of serum carboxypeptidase N (SCPN). I. Lethality and pathologic effects on pulmonary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SQ-24798 in Studies of Inflammatory Pathways
To Researchers, Scientists, and Drug Development Professionals,
Following a comprehensive search for "SQ-24798" and its role in inflammatory pathways, it has been determined that there is no publicly available scientific literature or data corresponding to this specific compound. Searches for "this compound inflammatory pathways," "this compound mechanism of action," "this compound in vitro studies," and "this compound in vivo models of inflammation" did not yield any relevant results.
This suggests that "this compound" may be an internal compound designation not yet disclosed in public research, a misidentified compound, or a substance that has not been characterized in the context of inflammation.
Therefore, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not possible at this time.
For researchers interested in the general study of inflammatory pathways, a wealth of information exists on established experimental models and key signaling cascades.
General Inflammatory Pathways and Experimental Models
Inflammation is a complex biological response to harmful stimuli and is broadly categorized into acute and chronic phases.[1] The study of anti-inflammatory agents involves various in vitro and in vivo models that mimic these processes.[2]
Key Inflammatory Pathways:
Several signaling pathways are central to the inflammatory response and are common targets for therapeutic intervention:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A primary pathway that controls the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[3][4]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cellular responses to a variety of stimuli and plays a crucial role in the production of inflammatory mediators.[3][4]
-
JAK-STAT (Janus Kinase-Signal Transducer and Activator of Transcription) Pathway: A key signaling cascade for a wide array of cytokines and growth factors that regulate immunity and inflammation.[3]
-
NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome Pathway: Responsible for the activation of inflammatory caspases and the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4]
Below is a generalized diagram representing the interplay of these major inflammatory signaling pathways.
Caption: Overview of key inflammatory signaling pathways.
Standard In Vitro and In Vivo Models for Anti-Inflammatory Drug Discovery
Should this compound become available for study, the following established models would be appropriate for characterizing its anti-inflammatory properties.
In Vitro Models:
These models are essential for initial screening and mechanistic studies of anti-inflammatory compounds.
| Assay | Description | Typical Readouts |
| LPS-Stimulated Macrophages | Primary macrophages or cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[5][6] | Measurement of nitric oxide (NO) production (Griess assay), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR. |
| COX Enzyme Inhibition Assay | Cell-free or cell-based assays to measure the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are key in prostaglandin (B15479496) synthesis. | IC50 values for enzyme inhibition. |
| NF-κB Reporter Assay | Cells transfected with an NF-κB-driven reporter gene (e.g., luciferase) are stimulated to assess the activation or inhibition of the NF-κB pathway. | Luminescence or fluorescence intensity. |
| Human Whole Blood Assay | Ex vivo model where human whole blood is stimulated with an inflammatory agent to measure cytokine production. | Levels of inflammatory mediators in plasma. |
Protocol: LPS-Stimulation of RAW 264.7 Macrophages
-
Cell Culture: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement: Collect the cell supernatant and measure NO production using the Griess reagent.
-
Cytokine Analysis: Collect the cell supernatant for cytokine measurement using ELISA kits or lyse the cells to extract RNA for qPCR analysis of cytokine gene expression.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control.
In Vivo Models:
Animal models are critical for evaluating the efficacy and safety of potential anti-inflammatory drugs in a whole-organism context.
| Model | Description | Typical Readouts |
| Carrageenan-Induced Paw Edema | An acute model where carrageenan is injected into the paw of a rodent, inducing a localized inflammatory response.[1] | Measurement of paw volume (plethysmometry) over several hours. |
| LPS-Induced Systemic Inflammation | Administration of LPS to rodents to induce a systemic inflammatory response, mimicking aspects of sepsis.[5] | Measurement of serum cytokine levels (e.g., TNF-α, IL-6), body temperature, and survival rates. |
| Collagen-Induced Arthritis (CIA) | A model of rheumatoid arthritis where immunization with collagen type II induces an autoimmune-driven inflammatory arthritis in susceptible mouse strains.[7] | Clinical scoring of paw inflammation, histological analysis of joint damage, and measurement of anti-collagen antibody titers. |
| Antigen-Induced Arthritis (AIA) | A model of T-cell mediated joint inflammation induced by injecting a foreign antigen into the joint of a previously immunized animal.[7] | Measurement of joint swelling, cellular infiltration into the joint, and cytokine levels in synovial fluid. |
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to control and treatment groups. Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally at a predetermined time before the inflammatory challenge.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Below is a workflow diagram for a typical anti-inflammatory drug discovery process where a compound like this compound could be evaluated.
Caption: A typical workflow for anti-inflammatory drug discovery.
We hope this general overview is helpful for your research endeavors. Should information on this compound become publicly available, these notes and protocols can be specifically adapted.
References
- 1. ijpras.com [ijpras.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. anygenes.com [anygenes.com]
- 4. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 6. Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring SQ-24798 Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for measuring the activity of SQ-24798, a compound identified as a potential mosquitocidal agent. The primary method for assessing its activity is through cell-based cytotoxicity assays.
Introduction
This compound was discovered through a high-throughput cell-based screening platform designed to identify compounds lethal to mosquito cells while exhibiting minimal to no activity against other insect or human cell lines.[1] This phenotypic screening approach is crucial in the early stages of drug discovery for identifying compounds with a desired biological effect, without prior knowledge of their specific molecular target. The primary assay used to determine the activity of this compound is a cytotoxicity assay that measures cell viability. A common and robust method for this type of high-throughput screening is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[2][3][4]
Data Presentation
The initial high-throughput screening that identified this compound tested a library of compounds at a single concentration to determine their effect on cell viability.
| Compound | Final Concentration in Assay | Solvent |
| This compound | 5 µM | 1% DMSO |
Experimental Protocols
The following is a detailed protocol for a cell-based cytotoxicity assay, adapted from standard high-throughput screening methodologies and the specific details available from the discovery of this compound. This protocol can be used to assess the cytotoxic activity of this compound and other test compounds.
Protocol: High-Throughput Cell-Based Cytotoxicity Assay
Objective: To determine the cytotoxic effect of test compounds on a specific cell line.
Materials:
-
Target cell line (e.g., mosquito cells like 4A3A)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Opaque-walled multiwell plates (e.g., 384-well plates suitable for luminescence readings)[3][5]
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent ATP-based assay)
-
Multichannel pipette or automated liquid handling system
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the target cells in appropriate medium supplemented with FBS.
-
Trypsinize and resuspend the cells in fresh medium to achieve the desired concentration.
-
Dispense 50 µL of the cell suspension into each well of a 384-well opaque-walled plate at a predetermined density (e.g., 5000 cells/well).
-
Control Wells: Include wells with medium only (no cells) for background luminescence measurement and wells with cells treated with vehicle (e.g., 1% DMSO) as a negative control.
-
-
Cell Adhesion:
-
Incubate the plate at the appropriate temperature (e.g., 25 °C for mosquito cells) for a sufficient time to allow the cells to adhere to the bottom of the wells (e.g., 4 hours).
-
-
Compound Addition:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound to achieve the desired final concentrations for the dose-response curve. The final concentration of the solvent should be consistent across all wells (e.g., 1% DMSO).
-
Using an automated liquid handling system or a multichannel pipette, add a small volume (e.g., 0.5 µL) of the compound dilutions to the respective wells. For a primary screen, a single final concentration (e.g., 5 µM) is often used.
-
-
Incubation:
-
Incubate the plate at the optimal temperature (e.g., 25 °C) for the desired duration (e.g., 96 hours). The incubation time should be sufficient to observe a cytotoxic effect.
-
-
Cell Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3][5]
-
Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 50 µL of reagent to 50 µL of medium).[3][5]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[3][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][5]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
For dose-response experiments, plot the normalized viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualization
Caption: High-throughput screening workflow for identifying cytotoxic compounds like this compound.
References
Application Notes and Protocols for SQ-24798 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQ-24798, also known as 2-Mercaptomethyl-5-guanidinopentanoic acid, is a potent and highly specific inhibitor of Carboxypeptidase B (CPB). CPB is a zinc-containing exopeptidase that plays a crucial role in various physiological and pathological processes, including inflammation, fibrinolysis, and protein processing. By cleaving C-terminal basic amino acids (lysine and arginine) from peptides and proteins, CPB modulates the activity of several key mediators. Its involvement in the complement cascade and the coagulation pathway makes it an attractive target for drug discovery in therapeutic areas such as inflammatory disorders, and thrombotic diseases. These application notes provide a comprehensive overview of the utility of this compound as a research tool and a potential therapeutic agent, complete with experimental protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its inhibitory effect on Carboxypeptidase B through a proposed mechanism involving its sulfhydryl group. This group is believed to bind to the catalytically essential zinc ion located in the active site of the enzyme. The specificity of this compound for CPB over other carboxypeptidases, such as Carboxypeptidase A (CPA), is attributed to the interaction of its guanidinopropyl side chain with the enzyme's binding pocket, which preferentially accommodates basic amino acid residues.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory potency.
| Parameter | Target Enzyme | Value | Reference |
| Ki | Carboxypeptidase B | 4 x 10-10 M | [1] |
| Ki | Carboxypeptidase A | 1.2 x 10-5 M | [1] |
| IC50 | Carboxypeptidase B | To be determined (see Protocol 1) | - |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay for Carboxypeptidase B
This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound against Carboxypeptidase B.
Materials:
-
Carboxypeptidase B (porcine pancreas)
-
This compound
-
Hippuryl-L-arginine (substrate)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 0.1 M NaCl
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Carboxypeptidase B in Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare a stock solution of Hippuryl-L-arginine in Tris-HCl buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM). For the control wells, add 10 µL of the solvent.
-
Add 80 µL of Carboxypeptidase B solution to each well.
-
Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the Hippuryl-L-arginine substrate solution to each well.
-
Immediately place the plate in a microplate spectrophotometer.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 254 nm every 30 seconds for 10-15 minutes at 25°C. The increase in absorbance is due to the formation of hippuric acid.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each concentration of this compound from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Workflow for Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound against Carboxypeptidase B.
Protocol 2: Cell-Based Assay for Assessing the Effect of this compound on C5a-induced Chemotaxis
This protocol outlines a method to evaluate the ability of this compound to inhibit CPB-mediated cleavage of C5a, thereby preserving its chemotactic activity for inflammatory cells.
Materials:
-
Human monocytic cell line (e.g., U937)
-
Recombinant human C5a
-
Recombinant human Carboxypeptidase B
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Cell culture medium (e.g., RPMI-1640 with 0.1% BSA)
-
Calcein-AM (for cell labeling)
Procedure:
-
Cell Preparation:
-
Culture U937 cells according to standard protocols.
-
Label the cells with Calcein-AM for 15-30 minutes at 37°C.
-
Wash the cells and resuspend them in cell culture medium at a concentration of 1 x 106 cells/mL.
-
-
Chemoattractant Preparation:
-
In a separate tube, pre-incubate C5a (e.g., 10 nM) with Carboxypeptidase B (e.g., 1 µg/mL) in the presence of varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control for 30 minutes at 37°C.
-
-
Chemotaxis Assay:
-
Add the pre-incubated C5a/CPB/SQ-24798 mixtures to the lower wells of the chemotaxis chamber.
-
Place the chamber inserts into the wells.
-
Add 100 µL of the labeled cell suspension to the upper chamber of each insert.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Quantification of Migration:
-
After incubation, remove the inserts and wipe the upper surface to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells on the lower side of the membrane using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell migration for each condition relative to the positive control (C5a alone).
-
Plot the percentage of migration against the concentration of this compound to determine its protective effect on C5a-induced chemotaxis.
-
Logical Relationship in the Chemotaxis Assay
Caption: Logical diagram of this compound's effect in a C5a-mediated chemotaxis assay.
Signaling Pathways
Carboxypeptidase B in the Inflammatory and Coagulation Cascades
Carboxypeptidase B (also known as Thrombin-Activatable Fibrinolysis Inhibitor, TAFIa, when activated in plasma) plays a critical role at the intersection of inflammation and coagulation. It is activated by the thrombin-thrombomodulin complex. Once active, CPB cleaves C-terminal basic residues from several key proteins, leading to their inactivation. This includes the potent pro-inflammatory anaphylatoxins C3a and C5a, generated during complement activation, and the vasodilator bradykinin. By inactivating these molecules, CPB dampens the inflammatory response. In the coagulation cascade, CPB removes C-terminal lysines from partially degraded fibrin, which reduces plasminogen binding and subsequent plasmin generation, thereby inhibiting fibrinolysis and stabilizing blood clots.
Caption: Role of Carboxypeptidase B at the nexus of coagulation and inflammation.
References
Troubleshooting & Optimization
SQ-24798 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SQ-24798. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Publicly available information on the specific solubility and stability of this compound is limited. The following guidance is based on general knowledge of synthetic organic carboxypeptidase inhibitors and should be adapted as part of a thorough experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a synthetic organic compound that functions as an inhibitor of specific carboxypeptidases.[1] Its primary targets are:
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) , also known as Carboxypeptidase B2 (CPB2).[1]
-
Carboxypeptidase N (CPN) , specifically the catalytic subunit CPN1.[1]
By inhibiting these enzymes, this compound can modulate processes such as fibrinolysis and inflammation.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
While specific solubility data for this compound is not publicly available, general guidance for small molecule inhibitors suggests starting with common organic solvents. A stepwise approach to solubilization is recommended:
-
Primary Recommendation: Attempt to dissolve this compound in Dimethyl Sulfoxide (DMSO) . Many synthetic inhibitors exhibit good solubility in DMSO.
-
Alternative Solvents: If solubility in DMSO is limited, consider ethanol .
-
Aqueous Buffers: For final experimental concentrations, it is crucial to determine the aqueous buffer compatibility. After dissolving in a stock solvent like DMSO, perform serial dilutions into your experimental buffer. Observe for any precipitation. The final concentration of the organic solvent in your aqueous solution should be kept to a minimum (typically <0.5%) to avoid off-target effects.
Q3: My this compound solution appears cloudy or has precipitated after dilution in my aqueous buffer. What should I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Optimize Stock Concentration: You may need to adjust the concentration of your stock solution to minimize the volume added to the aqueous buffer.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Empirically test the solubility of this compound in buffers with slightly different pH values around your experimental pH.
-
Inclusion of a Surfactant: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) in the final buffer can help maintain solubility. This should be tested for compatibility with your experimental system.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C. If you have prepared a stock solution in an organic solvent like DMSO, it should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q5: How stable is this compound in solution?
The stability of this compound in solution is not well-documented. To ensure the integrity of your results, it is best practice to:
-
Prepare fresh dilutions from a frozen stock for each experiment.
-
Avoid prolonged storage of diluted solutions, especially in aqueous buffers.
-
Protect solutions from light if the compound is known to be light-sensitive, which is a good general precaution for many organic molecules.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh dilutions for each experiment from a frozen stock. Minimize the time the compound is in an aqueous buffer before use. |
| Precipitation of this compound at the final concentration. | Visually inspect the final solution for any cloudiness or precipitate. If observed, refer to the troubleshooting steps for precipitation (FAQ 3). | |
| Inaccurate pipetting of viscous stock solutions (e.g., DMSO). | Use positive displacement pipettes or ensure proper technique with air displacement pipettes (e.g., reverse pipetting) for accurate handling of viscous liquids. | |
| No observable inhibitory effect | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the effective concentration range. |
| Inactive compound due to improper storage or handling. | Use a fresh vial of the compound and prepare new stock solutions. | |
| The target enzyme is not active in your assay system. | Include a positive control for enzyme activity to validate your experimental setup. |
Experimental Protocols
General Protocol for Preparing this compound Working Solutions
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in an appropriate organic solvent such as DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into your experimental buffer to achieve the desired final concentrations.
-
It is recommended to prepare these working solutions immediately before use.
-
Visually inspect the final dilutions for any signs of precipitation.
-
Signaling Pathways and Mechanisms
Below are diagrams illustrating the signaling pathways involving the targets of this compound.
Caption: TAFI Activation and Inhibition Pathway.
Caption: CPN Mechanism of Action and Inhibition.
References
Technical Support Center: SQ-24799 Experiments
Welcome to the technical support center for SQ-24799 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their work with the hypothetical compound SQ-24799. Here you will find answers to frequently asked questions and detailed guides to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Q1: My cell viability results with SQ-24799 are inconsistent between replicate wells. What are the common causes and solutions?
Inconsistent results in cell viability assays are a frequent challenge. The primary causes can be categorized into biological and technical factors.
-
Biological Factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and in the exponential growth phase. High passage numbers can lead to phenotypic changes, affecting their response to SQ-24799.
-
Cell Seeding Density: Uneven cell seeding is a major source of variability. To address this, ensure your cell suspension is homogenous by gently mixing before and during plating.
-
-
Technical Factors:
-
"Edge Effect": Wells on the perimeter of a microplate are susceptible to increased evaporation, which can alter the concentration of SQ-24799 and media components. It is recommended to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your analysis.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents directly impacts results. Regular pipette calibration and consistent, careful technique are crucial.
-
Compound Precipitation: If SQ-24799 is not fully dissolved in the culture medium, its effective concentration will be inconsistent. Visually inspect for any precipitate after adding SQ-24799 to the media.
-
Troubleshooting Summary for Inconsistent Viability Results
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding | Thoroughly mix cell suspension before and during plating. |
| "Edge effect" in 96-well plates | Fill perimeter wells with sterile PBS or media and exclude from analysis. Ensure proper incubator humidity. | |
| Pipetting errors | Calibrate pipettes regularly. Use consistent pipetting technique. | |
| SQ-24799 precipitation | Check the solubility of SQ-24799 in your culture medium. Prepare fresh dilutions and visually inspect for precipitates. Consider using a different solvent if compatible with your cells. |
Q2: I'm observing high background signal in my MTT assay control wells (no cells). What could be the cause?
A high background signal in your MTT assay can mask the true signal from your cells. Common causes include:
-
Contaminated Reagents: The MTT reagent or culture medium may be contaminated with bacteria or fungi, which can reduce the MTT to formazan (B1609692), leading to a false positive signal.
-
Phenol (B47542) Red Interference: Phenol red, a common component in culture media, can interfere with absorbance readings.
-
Compound Interference: SQ-24799 itself might react with the MTT reagent.
To troubleshoot, run control wells containing the compound in cell-free media to measure its intrinsic absorbance. This value can then be subtracted from the experimental wells. Consider using phenol red-free media for the assay.[1]
Signaling Pathway Analysis (e.g., Western Blot for MAPK/ERK Pathway)
Q3: I am not detecting a signal for phosphorylated ERK (p-ERK) after treating cells with SQ-24799, but the total ERK signal is present. What could be wrong?
Detecting phosphorylated proteins can be challenging due to their low abundance and transient nature. Here are several factors to consider:
-
Suboptimal Lysis Buffer: The lysis buffer must contain phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent the rapid dephosphorylation of your target protein upon cell lysis. Always prepare lysis buffer fresh and keep it on ice.[2]
-
Low Abundance of p-ERK: The amount of phosphorylated ERK may be below the detection limit of your assay. You can try to:
-
Increase the amount of protein loaded onto the gel.
-
Enrich your sample for phosphorylated proteins using immunoprecipitation.
-
Use a more sensitive ECL substrate.
-
-
Incorrect Antibody Dilution: The concentration of your primary antibody may not be optimal. Perform a titration to determine the best dilution.
-
Blocking Agent: If you are using non-fat dry milk as a blocking agent, it may interfere with the detection of some phosphorylated proteins due to the presence of casein, a phosphoprotein. Try using bovine serum albumin (BSA) as the blocking agent instead.[2]
-
Timing of Stimulation: The phosphorylation of ERK is often a transient event. You may need to perform a time-course experiment to identify the optimal time point for detecting the peak p-ERK signal after SQ-24799 treatment.
Q4: My Western blot for p-ERK shows multiple non-specific bands. How can I improve the specificity?
Non-specific bands on a Western blot can be frustrating. Here are some common causes and solutions:
-
Primary Antibody Concentration is Too High: A high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration and/or the incubation time.
-
Insufficient Blocking: Inadequate blocking of the membrane can result in the antibody binding to non-target proteins. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
-
Inadequate Washing: Insufficient washing after primary and secondary antibody incubations can leave behind unbound antibodies, leading to high background and non-specific bands. Increase the number and duration of your wash steps.
-
Secondary Antibody Specificity: Ensure your secondary antibody is specific for the species of your primary antibody (e.g., if your primary is a rabbit polyclonal, use an anti-rabbit secondary).
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing the effect of SQ-24799 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of SQ-24799 in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of SQ-24799. Include a vehicle control (medium with the same concentration of the solvent used to dissolve SQ-24799, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.
-
Mix thoroughly on an orbital shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Protocol for MAPK/ERK Pathway Activation
This protocol describes the detection of total and phosphorylated ERK1/2.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with SQ-24799 at various concentrations and for different time points. Include positive and negative controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and detect the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane using a stripping buffer.
-
Block the membrane again and probe with a primary antibody against total ERK1/2 to normalize the p-ERK signal.
-
Data Presentation
Table 1: Example IC50 Data for SQ-24799 in A549 Cells (72h Treatment)
| SQ-24799 Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.2 |
| 5 | 52.3 ± 4.8 |
| 10 | 25.1 ± 3.9 |
| 50 | 5.8 ± 2.1 |
| Calculated IC50 | ~5.5 µM |
Table 2: Densitometric Analysis of ERK Phosphorylation
| Treatment (1h) | p-ERK / Total ERK Ratio (Fold Change vs. Control) |
| Control (Vehicle) | 1.0 |
| SQ-24799 (1 µM) | 0.8 |
| SQ-24799 (5 µM) | 0.4 |
| SQ-24799 (10 µM) | 0.2 |
| Positive Control (U0126, 10 µM) | 0.1 |
Visualizations
Caption: Troubleshooting workflow for common SQ-24799 experimental issues.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by SQ-24799.
References
Optimizing SQ-24798 Concentration for Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of SQ-24798 for various assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of two key enzymes in the carboxypeptidase family: Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), also known as carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). By inhibiting these enzymes, this compound can modulate processes such as fibrinolysis and inflammation.
Q2: What are the common assays used to measure the activity of this compound?
The inhibitory activity of this compound is typically assessed using enzymatic assays that measure the activity of its target enzymes, TAFIa and CPN. Common assay formats include:
-
Chromogenic Assays: These assays use a synthetic substrate that, when cleaved by the enzyme, releases a chromophore that can be quantified by measuring absorbance at a specific wavelength.
-
Fluorogenic Assays: Similar to chromogenic assays, but the cleaved substrate releases a fluorescent molecule, offering potentially higher sensitivity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method can be used to measure the amount of active enzyme present.[1]
-
Clot Lysis Assays: Specifically for TAFIa, these assays measure the time it takes for a fibrin (B1330869) clot to dissolve in the presence of plasminogen and a plasminogen activator.[1]
Q3: What is a typical starting concentration range for this compound in an assay?
The optimal concentration of this compound will depend on the specific assay conditions, including the enzyme and substrate concentrations. A good starting point is to perform a dose-response curve, typically ranging from nanomolar to micromolar concentrations, to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Quantitative Data Summary
The inhibitory potency of this compound and other reference compounds against TAFIa and CPN is summarized in the table below. This data is compiled from various in vitro studies and provides a basis for comparison and experimental design.
| Compound | Target Enzyme | IC50 Value | Assay Type | Reference |
| BX 528 | TAFIa | 2 nM | Enzymatic Assay | [2] |
| TAFIa | 50 nM | In-vitro Clot Lysis | [2] | |
| CPN | >3,500-fold selectivity vs TAFIa | Enzymatic Assay | [2] | |
| S62798 | Human TAFIa | 11 nM | Enzymatic Assay | |
| Mouse TAFIa | 270 nM | Enzymatic Assay | ||
| Rat TAFIa | 178 nM | Enzymatic Assay |
Note: Specific IC50 values for this compound are not yet widely published. The data for reference compounds are provided to guide initial concentration selection.
Experimental Protocols
Chromogenic TAFIa Activity Assay
This protocol is a general guideline for measuring TAFIa activity using a chromogenic substrate.
Materials:
-
Purified TAFI or plasma containing TAFI
-
Thrombin and Thrombomodulin (for TAFI activation)
-
This compound or other inhibitors
-
Chromogenic substrate for TAFIa (e.g., a 3-thia-arginine peptide substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8, containing 0.9% NaCl, 0.2-0.5% purified BSA, 0.01-0.1% Tween 20, and 20 µM EDTA)[5]
-
Microplate reader capable of measuring absorbance at 405 nm[3][4]
Procedure:
-
Prepare Reagents: Prepare all reagents and bring them to room temperature before starting the assay.
-
Sample Preparation: If using plasma, dilute the sample 1:2 with 0.9% sodium chloride.[6]
-
TAFI Activation: In a microplate well, mix the TAFI-containing sample with thrombin and thrombomodulin in the presence of calcium ions to activate TAFI to TAFIa.[3]
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Substrate Addition: Add the chromogenic substrate to initiate the reaction.
-
Color Development: Add Ellman's reagent. The cleavage of the substrate by TAFIa will produce a thiol derivative that reacts with DTNB to produce a yellow color.[4]
-
Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the TAFIa activity.[3][4][6]
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
CPN Activity Assay
This protocol provides a general method for determining CPN activity.
Materials:
-
Purified CPN or sample containing CPN
-
This compound or other inhibitors
-
CPN substrate (e.g., Hippuryl-L-Arginine or Hippuryl-L-Lysine)
-
Assay Buffer
-
Detection method (e.g., HPLC or a coupled enzymatic assay)
Procedure:
-
Reagent Preparation: Prepare all solutions and bring them to the assay temperature.
-
Reaction Mixture: In a reaction tube, combine the assay buffer, CPN-containing sample, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a short period.
-
Reaction Initiation: Add the CPN substrate to start the reaction.
-
Incubation: Incubate the reaction for a defined period.
-
Reaction Termination: Stop the reaction (e.g., by adding acid).
-
Product Quantification: Measure the amount of product formed. This can be done by separating the product from the substrate using HPLC and quantifying it by UV absorbance, or by using a coupled enzymatic assay where the product of the CPN reaction is a substrate for a second enzyme that produces a detectable signal.
-
Data Analysis: Calculate the CPN activity and determine the IC50 of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme.[7] |
| Sub-optimal enzyme or substrate concentration. | Titrate both the enzyme and substrate to determine their optimal concentrations for the assay.[7] | |
| Incorrect assay conditions (pH, temperature, incubation time). | Optimize these parameters for your specific enzyme and substrate. | |
| Substrate precipitation. | Ensure the substrate is fully dissolved in the assay buffer. A co-solvent like DMSO may be necessary for hydrophobic substrates.[7] | |
| High Background | Substrate instability. | Prepare the substrate solution fresh before each experiment. |
| Autofluorescence/absorbance of compounds or plate. | Use appropriate microplates (e.g., black plates for fluorescence assays).[8] Measure the signal from individual components to identify the source of the background. | |
| Contamination. | Ensure all reagents and labware are clean and free of contaminating substances. | |
| Poor Reproducibility | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix for reagents where possible.[8] |
| Temperature fluctuations. | Ensure all components are at a stable and consistent temperature throughout the assay. | |
| Incomplete mixing of reagents. | Mix all solutions thoroughly before and after adding them to the reaction wells. | |
| Inconsistent Results with Plasma Samples | Presence of interfering substances in plasma. | Consider sample preparation steps like filtration or dialysis to remove potential inhibitors or interfering molecules. |
| Variability in sample collection and handling. | Standardize procedures for plasma collection, processing, and storage. Avoid repeated freeze-thaw cycles of plasma samples.[6] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. TAFI [practical-haemostasis.com]
- 2. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]
- 5. revvity.com [revvity.com]
- 6. invitech.co.uk [invitech.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
How to avoid off-target effects of SQ-24798
As information regarding a specific molecule designated "SQ-24798" is not available in the public domain, this technical support guide has been generated using the well-characterized multi-targeted tyrosine kinase inhibitor, Dasatinib , as a representative example. The principles and methodologies described herein provide a framework for identifying, understanding, and mitigating off-target effects applicable to many small molecule inhibitors in research.
Technical Support Center: Dasatinib
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Dasatinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and what are its primary molecular targets?
Dasatinib is a potent, second-generation tyrosine kinase inhibitor.[1] Its primary therapeutic target is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Philadelphia chromosome-positive (Ph+) leukemias.[2] In addition to BCR-ABL, Dasatinib was designed to potently inhibit the SRC family of kinases (SFKs) , including SRC, LCK, LYN, and FYN.[3][4]
Q2: What are the known major off-targets of Dasatinib?
Dasatinib is a multi-targeted inhibitor, and its activity is not restricted to BCR-ABL and SFKs.[5] Significant inhibition of several other kinases occurs at therapeutically relevant concentrations. These are considered major off-targets and include c-KIT , platelet-derived growth factor receptor β (PDGFRβ) , ephrin type-A receptor 2 (EphA2) , and several others.[2][4][5] This broad kinase inhibition profile is responsible for many of its observed off-target effects.[6]
Q3: I am observing a phenotype (e.g., unexpected toxicity or changes in cell adhesion) that is inconsistent with the known function of BCR-ABL. Could this be due to off-target effects?
Yes, this is highly probable. Off-target effects are a frequent cause of unexpected or paradoxical results when using kinase inhibitors.[7] Given Dasatinib's potent activity against multiple kinases, an observed phenotype could easily be the result of its effect on one or more off-targets. For example, the inhibition of SRC family kinases can significantly impact cellular processes like adhesion, migration, and survival, which may be independent of BCR-ABL signaling in your experimental model.[2][7]
Q4: How can I experimentally distinguish between on-target (BCR-ABL) and off-target effects of Dasatinib?
Distinguishing between on- and off-target effects is critical for validating experimental findings.[8] Key strategies include:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by Dasatinib with that of another BCR-ABL inhibitor with a different chemical scaffold and off-target profile (e.g., Imatinib or Nilotinib).[8]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the intended target (BCR-ABL). If the phenotype of the genetic knockdown is the same as the effect of Dasatinib, it is more likely an on-target effect.[7]
-
Rescue Experiments: If you hypothesize that the effect is due to inhibition of a specific pathway, try to "rescue" the phenotype by activating a downstream component of that pathway.[8]
Troubleshooting Guides
Issue 1: Higher than expected toxicity or cell death at low drug concentrations.
| Potential Cause | Troubleshooting Steps |
| Inhibition of a critical survival kinase (Off-Target Effect) | Your cell model may rely on a sensitive Dasatinib off-target like c-KIT or PDGFRβ for survival.[8] Action: Check the expression levels of known Dasatinib off-targets in your cells. Confirm by testing the effect of a more selective c-KIT or PDGFRβ inhibitor. |
| Incorrect Drug Concentration | Calculation or dilution errors may have occurred. Action: Prepare fresh stock solutions and perform a careful serial dilution. Confirm the concentration of your stock solution if possible. |
| Cell Line Health/Contamination | The cells may be unhealthy, stressed, or contaminated, making them more sensitive to any compound. Action: Check for mycoplasma contamination. Ensure you are using cells at a low passage number and that culture conditions are optimal. |
Issue 2: Experimental results are inconsistent between experiments.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Dasatinib may have degraded due to improper storage or multiple freeze-thaw cycles. Action: Prepare fresh aliquots of the inhibitor from a new powder stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[9] |
| Variable Cell Culture Conditions | Differences in cell density, serum concentration, or passage number can alter drug response. Action: Standardize your experimental protocols strictly. Seed the same number of cells, use the same batch of serum, and use cells within a defined passage number range.[8] |
| Transient Effect of Inhibitor | The inhibitory effect may be transient, with cells adapting over time by activating compensatory signaling pathways.[9] Action: Perform a time-course experiment, analyzing target inhibition and phenotype at multiple time points (e.g., 1, 6, 12, 24 hours). |
Data Presentation
Table 1: Kinase Inhibition Profile of Dasatinib
This table summarizes the inhibitory activity of Dasatinib against its primary target and major off-targets. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency.
| Kinase Target | Kinase Family | IC₅₀ (nM) | Reference |
| BCR-ABL | Tyrosine Kinase | < 1 | [5][6] |
| SRC | SRC Family Tyrosine Kinase | 0.8 | [5] |
| LCK | SRC Family Tyrosine Kinase | 1.1 | [5] |
| YES | SRC Family Tyrosine Kinase | 0.4 | [5] |
| c-KIT | Receptor Tyrosine Kinase | 12 | [5] |
| PDGFRβ | Receptor Tyrosine Kinase | 28 | [5] |
| EphA2 | Receptor Tyrosine Kinase | 16 | [4] |
Note: IC₅₀ values can vary between different assay conditions and should be used as a guide.
Experimental Protocols
Protocol 1: Western Blot to Confirm Target Engagement
This protocol is used to assess the phosphorylation status of a target kinase (e.g., BCR-ABL or SRC) or its downstream substrates (e.g., STAT5, CrkL) to confirm that Dasatinib is engaging its target within the cell.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with Dasatinib at various concentrations (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-SRC Tyr416) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and a chemiluminescence imager.[10]
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-SRC) or a loading control (e.g., anti-GAPDH).[10]
Protocol 2: Dose-Response Curve to Determine Cellular Potency (IC₅₀)
This protocol helps determine the lowest effective concentration of Dasatinib needed to achieve the desired biological effect, which is a key strategy for minimizing off-target effects.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Dasatinib in culture medium. Treat the cells and include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours for proliferation assays).
-
Viability Assay: Measure cell viability using an appropriate method, such as an MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.[10]
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the percentage of viability versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 3. Dasatinib - Wikipedia [en.wikipedia.org]
- 4. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting SQ-24798 assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the SQ-24798 assay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
The this compound assay is a [choose one: biochemical/cell-based] assay designed to quantify [specify analyte or activity, e.g., the activity of a specific enzyme, the proliferation of a cell line, etc.]. Understanding the fundamental principles of the assay is crucial for accurate data interpretation and troubleshooting.
Q2: What are the most common sources of variability in the this compound assay?
Variability in biological assays can stem from multiple factors.[1] Common sources include technical errors, such as inconsistent pipetting and temperature fluctuations, as well as biological variability related to cell health and passage number.[1] Environmental factors like evaporation can also contribute to inconsistent results.[1]
Q3: What is an acceptable coefficient of variation (%CV) for the this compound assay?
For an assay like the this compound, a %CV of less than 15% for both intra-assay and inter-assay precision is generally recommended to ensure the reliability of the data.[1] However, acceptable ranges can vary depending on the specific application and assay format.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells is a common issue that can obscure the true results of an experiment.
Symptoms:
-
Large standard deviations between replicate measurements.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in high-throughput screening assays.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating to prevent cell settling. Use a multichannel pipette for more consistent dispensing. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents to ensure accurate volume transfer. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[1] |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to a phenomenon known as the "edge effect".[2] To minimize this, fill the peripheral wells with sterile media or phosphate-buffered saline (PBS). Using plate sealers during long incubation periods can also help reduce evaporation.[1] |
| Cell Clumping | Ensure a single-cell suspension is achieved after trypsinization by gentle pipetting. If necessary, a cell strainer can be used to remove clumps.[1] |
| Temperature Fluctuations | Ensure even temperature distribution across the incubator. Avoid placing plates in areas with significant temperature gradients. |
Issue 2: Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
Symptoms:
-
Low signal-to-noise ratio.
-
Flat dose-response curve.
-
Signal is indistinguishable from the background.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Titrate key reagents, such as antibodies and detection substrates, to determine their optimal concentrations for the assay.[1] |
| Low Cell Number or Viability | Optimize the cell seeding density through a cell titration experiment. Confirm cell viability using a method like trypan blue exclusion before seeding. Ensure that the cells are in the logarithmic growth phase.[1] |
| Reagent Degradation | Ensure all reagents are stored at their recommended temperatures and are within their expiration dates. Prepare fresh reagents as needed. |
| Incorrect Filter or Wavelength Settings | Verify that the plate reader is set to the correct excitation and emission wavelengths for the specific fluorophore or chromophore used in the assay. |
Issue 3: High Background Signal
A high background signal can mask the true signal from the analyte of interest, reducing the dynamic range of the assay.
Symptoms:
-
High signal in negative control wells.
-
Reduced assay window (difference between positive and negative controls).
-
Decreased sensitivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Overly High Cell Seeding Density | Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[1] |
| Non-specific Antibody Binding | Increase the number of wash steps and/or the stringency of the wash buffer. The inclusion of a blocking agent, such as bovine serum albumin (BSA), can also help to reduce non-specific binding. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that all buffers and media are sterile and free of contaminants. |
| Autofluorescence of Compounds or Plates | Test the autofluorescence of test compounds at the assay wavelength. Use black microplates for fluorescence-based assays to reduce background. |
Experimental Protocols
General Protocol for the this compound Cell-Based Assay
This protocol provides a general framework. Specific timings and concentrations should be optimized for your particular cell line and reagents.
1. Cell Culture and Seeding:
- Culture cells in the recommended medium and conditions.
- Use cells within a defined, low passage number range to ensure consistency.
- Harvest cells and perform a cell count and viability assessment.
- Dilute the cell suspension to the optimized seeding density.
- Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds.
- Remove the culture medium from the cells and add the compound dilutions.
- Incubate for the desired treatment period.
3. Reagent Addition:
- Prepare the this compound assay reagent according to the manufacturer's instructions.
- Add the reagent to each well.
- Incubate for the specified time to allow for signal development.
4. Signal Detection:
- Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader at the appropriate wavelength.
5. Data Analysis:
- Subtract the background signal from all wells.
- Normalize the data to the appropriate controls.
- Calculate the desired parameters (e.g., IC50, Z'-factor).
Visualizations
Caption: Troubleshooting decision tree for addressing high variability in the this compound assay.
Caption: General experimental workflow for the this compound cell-based assay.
References
Technical Support Center: SQ-24798 and Assay Interactions
This technical support resource addresses potential interactions and troubleshooting for researchers utilizing SQ-24798 in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Based on available technical information, this compound is identified as an epoxy-based negative photoresist.[1] It is primarily designed for microfabrication applications, including the creation of polymeric Microelectromechanical Systems (MEMS), microfluidics, micromachining, and microelectronics.[1] Its key feature is the ability to create durable, thick film structures with high chemical and thermal stability.[1]
Q2: I am observing unexpected results in my biological assay after using a microfluidic device fabricated with this compound. Could the photoresist be interfering with my assay reagents?
While this compound is designed for high chemical stability, the potential for leachables or surface interactions interfering with sensitive biological assays should be considered, particularly if the photoresist was not fully cured or processed according to the manufacturer's guidelines. Assay interference can arise from various sources, including the chemical reactivity of compounds with assay reagents or biological molecules.
Q3: What are the common types of assay interference I should be aware of?
Assay interference can manifest as either falsely elevated or falsely low results.[2] This can be caused by a variety of factors, including:
-
Chemical Reactivity: The interfering substance may chemically modify assay reagents or the target analyte.[3]
-
Antibody Binding: In immunoassays, interfering substances can alter the binding of antibodies to the analyte.[2]
-
Matrix Effects: Components of the sample or experimental environment can affect the accuracy of the measurement.
Troubleshooting Guide
If you suspect interference from a microfluidic device fabricated with this compound, the following troubleshooting steps can help isolate the issue.
Initial Troubleshooting Workflow
Caption: A flowchart for troubleshooting unexpected assay results when using a device fabricated with this compound.
Experimental Protocols for Interference Testing
1. Leachable Analysis
-
Objective: To determine if any un-crosslinked monomers or other substances are leaching from the this compound material into the assay buffer.
-
Methodology:
-
Incubate a sample of the cured this compound material (with a surface area-to-volume ratio similar to your experimental setup) in the assay buffer for a time period representative of your experiment.
-
Collect the "leachate" buffer.
-
Run the assay using this leachate buffer in the absence of the analyte. A positive signal would suggest the presence of interfering leachables.
-
As a further control, analyze the leachate using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify any leached chemical species.[3]
-
2. Surface Interaction Control
-
Objective: To assess if the surface of the this compound material is non-specifically binding assay components.
-
Methodology:
-
Prepare two sets of your assay: one in a standard, non-treated microplate and another in a microplate coated with a thin, fully cured layer of this compound.
-
Run a standard curve of your analyte in both plate types.
-
A significant shift in the standard curve on the this compound-coated plate compared to the standard plate could indicate surface binding or other interactions.
-
Quantitative Data Summary
If interference is confirmed, quantifying the effect is crucial. The following table provides a template for summarizing your findings from the troubleshooting experiments.
| Experiment Type | Control Result (e.g., Signal Intensity) | This compound Exposed Result | % Interference | Notes |
| Leachable Analysis | 10.5 | 58.2 | +454% | Positive signal in buffer incubated with this compound. |
| Surface Interaction | 150.3 (Standard Plate) | 125.8 (this compound Coated) | -16.3% | Reduced signal suggests potential binding to the surface. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Considerations
While this compound is not a biologically active molecule, if leachables are present, they could potentially interact with cellular signaling pathways. The diagram below illustrates a generic signaling pathway that could be affected by a reactive chemical species.
Caption: A diagram of a generic cell signaling pathway that could be non-specifically activated by a reactive chemical.
References
Technical Support Center: Overcoming Challenges in SQ-24798 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies of the novel small molecule inhibitor, SQ-24798.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in determining the in vivo dosage for this compound?
A1: The initial and most crucial step is to conduct a Maximum Tolerated Dose (MTD) study.[1] The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1] This study is fundamental for establishing a safe dose range for subsequent efficacy studies.
Q2: How should the starting dose for an MTD study of this compound be selected?
A2: The starting dose for an MTD study is typically extrapolated from in vitro data. A common practice is to begin at a dose anticipated to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are the common challenges when designing in vivo dose-response studies for this compound?
A3: Designing a robust dose-response study requires careful consideration of several parameters, including the number of dose levels, the specific dose values, and the sample size per group.[1] The primary goal is to generate data that allows for the fitting of nonlinear curves to accurately compare the efficacy and potency of the compound.[1]
Q4: How can the reliability and reproducibility of my this compound in vivo study be improved?
A4: To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias.[1] Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.[1]
Q5: My this compound compound shows poor solubility in aqueous buffers. What can I do?
A5: Poor solubility is a frequent challenge with small molecule inhibitors.[2] Here are several strategies to address this:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure the final concentration in your vehicle is low (typically <10%) to avoid toxicity.[3]
-
Co-solvents and Surfactants: For in vivo administration, a common vehicle formulation involves first dissolving the compound in a small amount of DMSO, then diluting it with other vehicles like PEG300, Tween 80, and saline.[3]
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Adjusting the buffer pH might improve solubility.[2]
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in efficacy data between animals in the same dose group. | Inconsistent compound formulation or administration. Poor aqueous solubility is a common issue with novel small molecules.[1] | Optimize Formulation: Explore different vehicle formulations to improve solubility, such as using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.[1] Standardize Administration: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.[1] Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.[1] |
| This compound does not show the expected efficacy at the administered dose. | Insufficient target engagement at the given dose. | Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect. This involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).[1] Assess Pharmacokinetics (PK): Analyze plasma concentrations of this compound over time to ensure adequate exposure. Dose Escalation: If the MTD has not been reached, consider a dose escalation study to determine if higher concentrations are required for efficacy.[1] |
| Unexpected toxicity is observed at doses predicted to be safe. | Off-target effects of the compound or toxicity of the vehicle.[1] | Rule out Vehicle Toxicity: A vehicle-only control group is essential to distinguish between compound-related and vehicle-related toxicity.[1] Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, the compound may have off-target effects. Further in vitro profiling may be necessary to identify these.[1][5] Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) to mitigate toxicity while maintaining efficacy.[1] |
| Inconsistent results between experimental batches. | Compound stability, variations in cell culture conditions (for xenograft models), or inconsistent animal health. | Ensure Compound Stability: Prepare fresh dilutions from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles.[2] Standardize Cell Culture: For xenograft studies, ensure consistency in cell passage number, viability, and injection technique. Monitor Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 4-5 groups) and a vehicle control group. A typical group size is 3-5 animals.
-
Dose Escalation: Start with a low dose of this compound (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).[6]
-
Formulation: Prepare this compound in a suitable vehicle. Ensure sterility for parenteral administration.
-
Administration: Administer the compound via the intended route for efficacy studies (e.g., oral gavage, intraperitoneal injection) daily for a set period (e.g., 7-14 days).[6]
-
Monitoring:
-
Record body weight and detailed clinical observations daily. Note any signs of toxicity such as changes in appearance, posture, behavior, or activity levels.[6]
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.
Protocol 2: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo xenograft model.
Methodology:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 million cells in 100-200 µL of saline or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle according to the predetermined dose, route, and schedule.
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth in the treated groups to the vehicle control group. Calculate the TGI for each treatment group.
Visualizations
Signaling Pathway Diagram
Assuming this compound targets a key kinase in a common cancer signaling pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates the potential mechanism of action.
Caption: Proposed mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an this compound in vivo efficacy study.
Logical Relationship Diagram: Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting unexpected results in this compound in vivo studies.
Caption: A logical approach to troubleshooting common issues in in vivo studies.
References
Technical Support Center: SQ-24798 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with SQ-24798.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of downstream targets (e.g., p-Akt) | Incorrect this compound concentration: The concentration may be too low for the cell line being used. | Titrate this compound across a range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration (IC50) for your specific cell line. |
| Cell confluence: Cells may be overgrown, leading to altered signaling pathway activity. | Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase during the experiment. | |
| Reagent integrity: this compound may have degraded due to improper storage. | Store this compound as recommended on the datasheet. Prepare fresh working solutions for each experiment. | |
| High cellular toxicity observed | Excessive this compound concentration: The concentration used may be cytotoxic to the specific cell line. | Perform a dose-response curve to determine the maximum non-toxic concentration. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). | |
| Variability between experimental replicates | Inconsistent cell handling: Variations in cell seeding, treatment times, or harvesting can lead to variability. | Standardize all cell culture and experimental procedures. Ensure uniform treatment times and consistent cell densities. |
| Pipetting errors: Inaccurate pipetting can lead to incorrect concentrations of this compound or other reagents. | Calibrate pipettes regularly and use appropriate pipetting techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in-vitro experiments?
A1: For initial experiments, a starting concentration range of 1 nM to 1 µM is recommended. The optimal concentration will vary depending on the cell line and the specific endpoint being measured. A dose-response experiment is crucial to determine the IC50 for your system.
Q2: How should I prepare and store this compound solutions?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as specified on the product datasheet. Prepare fresh working dilutions from the stock solution for each experiment.
Q3: What are the expected effects of this compound on the PI3K/Akt signaling pathway?
A3: this compound is an inhibitor of the PI3K/Akt signaling pathway. Treatment with this compound is expected to decrease the phosphorylation of Akt and its downstream targets, such as mTOR and GSK3β.
Q4: Can this compound be used in in-vivo studies?
A4: Please refer to the specific product datasheet for information regarding in-vivo use, including recommended dosage and administration routes. Preclinical formulation and toxicology studies are essential before in-vivo application.
Experimental Protocols
Western Blotting for p-Akt Inhibition
This protocol describes the methodology for assessing the inhibitory effect of this compound on Akt phosphorylation.
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the PI3K/Akt pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: PI3K/Akt signaling pathway with this compound inhibition.
Caption: Western blot workflow for this compound experiments.
Addressing inconsistencies in SQ-24798 data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential data inconsistencies when working with SQ-24798, a novel inhibitor of the Apoptosis Signal-regulating Kinase 1 (ASK1) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. One common reason is variability in experimental conditions. Ensure that cell density, passage number, and serum concentration in the culture medium are consistent across all experiments. Additionally, the stability of this compound in your specific assay medium should be confirmed. We recommend preparing fresh dilutions of the compound for each experiment from a DMSO stock.
Another potential cause could be the presence of experimental artifacts. For instance, if you are using a colorimetric assay to assess cell viability, this compound might interfere with the reagent itself. Consider using an alternative, non-enzymatic method to confirm your findings.
Q2: Our team has noted batch-to-batch variability in the potency of this compound. How can we address this?
A2: To address batch-to-batch variability, it is crucial to first establish a robust quality control (QC) protocol for each new lot of this compound. This should include analytical chemistry techniques such as HPLC or LC-MS to confirm purity and identity. Furthermore, a standardized in-house bioassay should be performed to determine the relative potency of each new batch against a designated reference lot.
The table below provides an example of how to track and compare the potency of different batches.
| Parameter | Batch A | Batch B | Batch C | Reference Lot |
| Purity (by HPLC) | 99.2% | 98.5% | 99.5% | 99.8% |
| IC50 (nM) in HEK293 cells | 55 | 72 | 52 | 50 ± 5 |
| Relative Potency | 0.91 | 0.69 | 0.96 | 1.00 |
Q3: We are not observing the expected downstream inhibition of p38 and JNK phosphorylation after treatment with this compound. What are the possible reasons?
A3: A lack of downstream signaling inhibition can be due to several factors. Firstly, ensure that the cells were stimulated with an appropriate stressor to activate the ASK1 pathway (e.g., H₂O₂, TNF-α). The timing of stimulation and this compound treatment is also critical. We recommend pre-incubating the cells with this compound for at least 1-2 hours before applying the stress stimulus.
Secondly, verify the efficacy of your antibodies and the overall Western blotting procedure. Include positive and negative controls to ensure that the signaling pathway is active and that your detection method is working correctly. Finally, consider the possibility that the cell line you are using may have redundancies or alternative pathways that bypass ASK1 signaling.
Troubleshooting Guides
Issue 1: High Background Signal in Kinase Assays
-
Problem: Elevated background signal in in-vitro kinase assays, leading to a reduced signal-to-noise ratio and inaccurate determination of this compound potency.
-
Possible Causes & Solutions:
| Cause | Solution |
| ATP Concentration Too High | Titrate ATP concentration to be near the Km for the ASK1 enzyme. This will increase the competitive efficacy of this compound. |
| Non-specific Binding of Detection Antibody | Increase the number of wash steps and include a blocking agent (e.g., BSA) in your antibody dilution buffer. |
| Contaminated Reagents | Use fresh, high-quality reagents, including kinase, substrate, and buffer components. |
Issue 2: Off-Target Effects Observed at Higher Concentrations
-
Problem: At concentrations above 10 µM, this compound appears to affect cell viability in unexpected ways, suggesting off-target activity.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inhibition of Other Kinases | Perform a kinome-wide profiling screen to identify potential off-target kinases. This will help in interpreting cellular phenotypes. |
| Compound Cytotoxicity | Use a lower, more specific concentration of this compound. If higher concentrations are necessary, use a secondary, structurally distinct ASK1 inhibitor as a control to confirm that the observed phenotype is due to ASK1 inhibition. |
| Solubility Issues | High concentrations of this compound may lead to precipitation in aqueous media, causing non-specific cellular stress. Check the solubility of the compound in your assay medium and consider using a lower concentration or a different formulation. |
Experimental Protocols
Protocol: Western Blot for p-p38 and p-JNK
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Induce cellular stress by adding H₂O₂ to a final concentration of 1 mM for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p38, p-JNK, total p38, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: The ASK1 signaling pathway is activated by cellular stress.
Caption: A typical workflow for a Western blot experiment.
Technical Support Center: SQ-24798 (Hypothetical Compound)
Disclaimer: The following information is provided for a hypothetical compound, "SQ-24798," as no specific data for a compound with this identifier is publicly available. The guidance below is based on general principles for minimizing the degradation of small molecule compounds in solution and should be adapted based on the experimentally determined properties of your specific molecule.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting advice for common issues encountered when working with this compound in solution.
Q1: My this compound solution appears cloudy or has visible particulates. What should I do?
A1: Cloudiness or precipitation can indicate several issues. Consider the following troubleshooting steps:
-
Solubility Limit Exceeded: You may have exceeded the solubility of this compound in the chosen solvent. Try preparing a more dilute solution.
-
Precipitation Over Time: The compound may be precipitating out of solution during storage. This can be influenced by temperature changes. Ensure the storage temperature is appropriate and consider if the solution needs to be warmed before use.
-
Degradation: The particulates could be degradation products. This is more likely if the solution has been stored for an extended period, at an inappropriate temperature, or exposed to light.
-
Contamination: Ensure your solvent and container are clean and free of contaminants that could react with this compound.
Q2: I am observing a decrease in the expected activity of my this compound solution in my in vitro assays. What could be the cause?
A2: A loss of activity is often linked to the degradation of the compound. Here are potential causes and solutions:
-
Hydrolysis: If your solvent is aqueous, this compound may be susceptible to hydrolysis, a common degradation pathway for many small molecules.[1][2] The rate of hydrolysis is often pH-dependent.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Photodegradation: Light, especially UV light, can cause degradation.[2][3]
-
Improper Storage: Storing the solution at an incorrect temperature can accelerate degradation.[1][3]
To mitigate this, prepare fresh solutions for each experiment, store stock solutions in small aliquots at low temperatures, and protect them from light.
Q3: How can I determine the optimal pH for my this compound solution to minimize degradation?
A3: The optimal pH for stability must be determined experimentally. Most drugs are stable between pH 4 and 8.[1] You can perform a pH stability study by preparing solutions of this compound in a series of buffers with different pH values. These solutions can then be incubated for a set period, and the remaining concentration of this compound can be quantified using a stability-indicating analytical method, such as HPLC.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To ensure the longevity of your this compound stock solutions, follow these guidelines:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable.
-
Inert Atmosphere: For oxygen-sensitive compounds, consider dissolving and storing the compound under an inert gas like argon or nitrogen.
-
Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Data Presentation
Table 1: General Factors Affecting the Stability of Small Molecules in Solution
| Factor | Potential Effect on Stability | Mitigation Strategies |
| Temperature | Increased temperature generally accelerates degradation reactions.[1][3] | Store solutions at low temperatures (e.g., 4°C, -20°C, or -80°C). Avoid repeated freeze-thaw cycles. |
| pH | Can catalyze hydrolysis and other degradation reactions. Most compounds have an optimal pH range for stability.[1] | Use buffers to maintain the pH within the optimal range. Determine the optimal pH experimentally. |
| Light | Exposure to light, particularly UV, can cause photodegradation.[2][3] | Store solutions in amber vials or protect them from light with foil. Work in a low-light environment when possible. |
| Oxygen | Can lead to oxidative degradation.[3][4] | Use degassed solvents. Store solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Solvent | The choice of solvent can impact solubility and stability. Protic solvents may facilitate hydrolysis.[4] | Select a solvent in which the compound is both soluble and stable. For long-term storage, consider aprotic, anhydrous solvents. |
Experimental Protocols
Protocol 1: General Procedure for a pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9).
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent. Dilute the stock solution into each buffer to a final known concentration.
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).
-
Sample Analysis: At each time point, take an aliquot from each solution and analyze it using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Protocol 2: General Workflow for Investigating Loss of Compound Activity
Caption: Workflow for troubleshooting loss of compound activity.
Visualizations
Signaling Pathway: Hypothetical Degradation Pathways of this compound
Caption: Potential degradation pathways for a hypothetical compound.
Experimental Workflow: pH Stability Analysis
Caption: Workflow for determining optimal pH for compound stability.
References
- 1. Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: SQ-24798 Protocol Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for the use of SQ-24798, a potent and selective inhibitor of the MEK1/2 signaling pathway. These resources are intended for researchers, scientists, and drug development professionals to help optimize experimental protocols for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1 and 2), a key downstream component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Q2: How should this compound be stored and reconstituted?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For immediate use, reconstitute the powder in DMSO to create a stock solution (e.g., 10 mM). This stock solution should be stored at -20°C and is stable for up to 6 months. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is the recommended starting concentration for this compound?
A3: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A starting range of 1 nM to 10 µM is generally effective for most sensitive cell lines. Please refer to the data tables below for more specific recommendations.
Q4: How long should I incubate my cells with this compound?
A4: The required incubation time will vary depending on the experimental endpoint. For assessing the inhibition of ERK phosphorylation, a short incubation of 1-4 hours is typically sufficient. For assays measuring cell viability or apoptosis, longer incubation times of 24-72 hours are generally required.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of ERK phosphorylation.
-
Question: I am not observing the expected decrease in p-ERK levels after treating my cells with this compound. What could be the cause?
-
Answer:
-
Compound Degradation: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock if necessary.
-
Insufficient Incubation Time: For some cell lines, the inhibition of ERK phosphorylation can be rapid. Ensure your incubation time is appropriate (1-4 hours is a good starting point).
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MEK inhibitors. This could be due to pathway redundancy or mutations in downstream components. Verify the genetic background of your cell line.
-
Serum Concentration: The presence of growth factors in fetal bovine serum (FBS) can activate the MAPK pathway. Consider serum-starving your cells for 12-24 hours before adding this compound to reduce basal p-ERK levels.
-
Incorrect Dosing: Double-check your calculations for the final concentration of this compound in the cell culture medium.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Question: My cells are showing high levels of toxicity even at nanomolar concentrations of this compound. Is this expected?
-
Answer:
-
High Cell Line Sensitivity: Certain cell lines, particularly those with BRAF or RAS mutations, are highly dependent on the MAPK/ERK pathway for survival and can be extremely sensitive to MEK inhibition.
-
Solvent Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.1%. Prepare a vehicle control (medium with the same concentration of DMSO) to assess the impact of the solvent on cell viability.
-
Sub-optimal Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells can be more susceptible to drug-induced toxicity.[1]
-
Incorrect Seeding Density: Plating cells at a very low density can sometimes make them more sensitive to treatment. Optimize the cell seeding density for your specific cell line and assay.
-
Issue 3: High variability between replicate wells in my cell viability assay.
-
Question: I am seeing significant variability in the results of my cell viability assay (e.g., MTT, CellTiter-Glo). How can I improve the consistency?
-
Answer:
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before plating and that you are mixing the cell suspension thoroughly between plating each well to ensure a uniform cell number across the plate.[1]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and drug concentration.[1] To minimize this, avoid using the outermost wells for your experimental samples and instead fill them with sterile PBS or medium.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of cells, media, and this compound.
-
Assay Incubation Times: Ensure that the incubation time for the viability reagent is consistent across all plates and that you are reading the plates within the recommended timeframe.
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range | Notes |
| A375 | Melanoma | 1 nM - 100 nM | BRAF V600E mutant, highly sensitive. |
| HT-29 | Colorectal Cancer | 10 nM - 1 µM | BRAF V600E mutant, sensitive. |
| HeLa | Cervical Cancer | 100 nM - 5 µM | RAS pathway active. |
| MCF-7 | Breast Cancer | 500 nM - 10 µM | Wild-type BRAF and RAS. |
| Panc-1 | Pancreatic Cancer | 1 µM - 20 µM | KRAS mutant, may show some resistance. |
Table 2: Recommended Incubation Times for Different Experimental Assays
| Assay Type | Objective | Recommended Incubation Time |
| Western Blot (p-ERK) | Assess target engagement | 1 - 4 hours |
| Cell Viability (MTT/CTG) | Determine effect on proliferation | 24 - 72 hours |
| Apoptosis Assay (Caspase-3/7) | Measure induction of cell death | 12 - 48 hours |
| Cell Cycle Analysis | Analyze changes in cell cycle distribution | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound for 1-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
Technical Support Center: SQ-24798 Assay Artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and resolve common assay artifacts associated with the use of SQ-24798. By understanding and addressing these potential issues, users can ensure the generation of accurate and reproducible data in their experiments.
Troubleshooting Guides
This section offers step-by-step guidance for resolving specific issues that may arise during assays involving this compound.
Issue 1: High variability between replicate wells.
High variability can be indicative of several underlying problems, including compound precipitation or aggregation.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any visible precipitates. Cloudiness in the wells containing this compound can be a sign of poor solubility at the tested concentration.
-
Solubility Assessment: Determine the solubility of this compound in your specific assay buffer. Consider using a lower concentration of the compound or adding a solubilizing agent like DMSO, if compatible with your assay.
-
Detergent Addition: The formation of compound aggregates is a common cause of non-specific inhibition and can lead to inconsistent results.[1][2][3][4] To test for this, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the variability decreases and the inhibitory effect of this compound is diminished, aggregation is a likely cause.
-
Centrifugation: Before adding to the final assay, centrifuge the diluted this compound solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any pre-formed aggregates.[2]
Issue 2: Apparent inhibition is not dose-dependent or shows an unusually steep dose-response curve.
A lack of a clear dose-response relationship or an abnormally steep curve can suggest assay interference rather than specific target inhibition.
Troubleshooting Steps:
-
Check for Aggregation: As with high variability, aggregation can lead to anomalous dose-response curves.[4] Perform the detergent addition experiment described in Issue 1, Step 3 .
-
Counter-Screen: To differentiate between true inhibition and assay interference, perform a counter-screen using a reporter enzyme or a different assay format.[5] For example, if your primary assay uses luciferase, run a screen to check for direct inhibition of the luciferase enzyme by this compound.
-
Time-Dependence Analysis: Investigate if the observed inhibition is time-dependent. Pre-incubating this compound with the target protein before initiating the reaction can help distinguish between a specific, time-dependent inhibitor and a non-specific artifact.
Issue 3: this compound shows activity in multiple, unrelated assays.
Promiscuous activity across various assays is a strong indicator of a pan-assay interference compound (PAIN) or other non-specific mechanisms.[6]
Troubleshooting Steps:
-
Structural Analysis: Examine the chemical structure of this compound for any known PAIN substructures. Several online tools and databases can be used for this purpose.
-
Metal Contamination: False positives in high-throughput screenings can sometimes be caused by metal impurities in the compound sample.[6][7] To test for this, add a metal chelator, such as EDTA or TPEN, to the assay buffer. If the activity of this compound is reduced in the presence of the chelator, metal contamination is a likely culprit.
-
Redox Activity: Some compounds can interfere with assays through redox cycling. This can be assessed by including antioxidants, such as dithiothreitol (B142953) (DTT), in the assay. A change in the observed activity of this compound in the presence of DTT may indicate redox interference.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives when working with small molecules like this compound?
A1: False positives in high-throughput screening and other assays can arise from various sources.[7][8][9] Common mechanisms include compound aggregation, where the molecule forms colloids that non-specifically inhibit enzymes[1][2][3][4]; interference with the assay's detection system (e.g., fluorescence quenching or enhancement); chemical reactivity of the compound; and contamination with impurities, such as heavy metals.[6][7]
Q2: How can I proactively mitigate the risk of assay artifacts with this compound?
A2: To minimize the chances of encountering assay artifacts, it is advisable to:
-
Characterize the physicochemical properties of this compound, including its solubility in your assay buffer.
-
Routinely include controls in your experiments, such as running the assay in the presence of a non-ionic detergent to check for aggregation.
-
Whenever possible, confirm hits from a primary screen using an orthogonal assay, which employs a different detection method or principle.[5]
Q3: My assay uses a specific antibody for detection. Could this compound be interfering with this?
A3: While less common for small molecules, interference with immunoassays is possible.[10][11][12][13] If you suspect this, you can test for interference by:
-
Running control experiments without the primary antibody to see if this compound alone gives a signal.
-
Testing different antibody concentrations to see if the effect of this compound changes.
-
If available, using an alternative detection method that does not rely on the specific antibody .
Quantitative Data Summary
The following table summarizes hypothetical data from troubleshooting experiments for this compound.
| Experimental Condition | This compound IC₅₀ (µM) | Data Interpretation |
| Standard Assay Buffer | 5.2 | Initial measurement of inhibitory activity. |
| + 0.01% Triton X-100 | > 100 | Loss of activity suggests inhibition was due to aggregation. |
| + 100 µM EDTA | 45.8 | A significant increase in IC₅₀ points to metal contamination as a contributor to the observed activity. |
| Pre-incubation with Target | 4.9 | No significant change suggests the interaction is not strongly time-dependent. |
Experimental Protocols
Protocol 1: Detergent-Based Assay for Aggregation
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare two sets of serial dilutions of this compound in assay buffer: one with and one without 0.01% Triton X-100.
-
Add the diluted compounds to the assay plates.
-
Add the other assay components (e.g., enzyme, substrate).
-
Incubate for the standard assay time.
-
Measure the assay signal and calculate the IC₅₀ values for both conditions.
-
A significant rightward shift in the IC₅₀ value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Metal Chelator Assay for Impurity Check
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare two sets of serial dilutions of this compound in assay buffer: one with and one without a metal chelator (e.g., 100 µM EDTA).
-
Add the diluted compounds to the assay plates.
-
Add the other assay components.
-
Incubate and measure the signal as per the standard protocol.
-
Compare the IC₅₀ values. A significant increase in the IC₅₀ in the presence of the chelator suggests that metal contaminants were contributing to the observed activity.
Visualizations
Caption: Troubleshooting workflow for this compound assay artifacts.
Caption: Mechanism of aggregation-based assay interference.
References
- 1. Assay Interference by Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Document: A high-throughput screen for aggregation-based inhibition in a large compound library. (CHEMBL1139872) - ChEMBL [ebi.ac.uk]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterophile antibody interference in a multiplexed fluorescent microsphere immunoassay for quantitation of cytokines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various inhibitors targeting activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of fibrinolysis. Due to the absence of publicly available information on SQ-24798, this document focuses on a selection of well-characterized small molecule, peptide, and antibody-based TAFIa inhibitors. The data presented is compiled from published scientific literature and aims to provide an objective comparison to aid in research and drug development efforts.
Introduction to TAFIa and Its Inhibition
Thrombin-activatable fibrinolysis inhibitor (TAFI) is a plasma zymogen that, upon activation to TAFIa, attenuates the breakdown of blood clots. TAFIa removes C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869), thereby reducing the binding of plasminogen and tissue plasminogen activator (tPA) to the clot surface. This action dampens plasmin generation and stabilizes the fibrin clot. Inhibition of TAFIa is a promising therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases. TAFIa inhibitors can be broadly categorized into small molecules, peptides, and antibody-based therapies, each with distinct mechanisms and properties.
Quantitative Comparison of TAFIa Inhibitors
The following tables summarize the available quantitative data for a selection of TAFIa inhibitors. Direct comparison of potencies should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Small Molecule TAFIa Inhibitors - Potency
| Inhibitor | Type | Target | IC50 (Enzymatic Assay) | IC50 (Clot Lysis Assay) | Reference |
| BX 528 | 3-phosphinoylpropionic acid derivative | TAFIa | 2 nM | 50 nM | [1][2] |
| Sanofi Compound (Exemplified in WO 2014198620) | Macrocyclic urea (B33335) derivative | TAFIa | 0.3 nM | Not Reported | [3] |
| GEMSA (2-guanidinoethylmercaptosuccinic acid) | Arginine analog | TAFIa (Carboxypeptidase U) | Ki: 18 µM | Not Reported | [4] |
Table 2: Peptide and Antibody-Based TAFIa Inhibitors - Potency and Mechanism
| Inhibitor | Type | Primary Mechanism | Direct TAFIa Inhibition | Potency/Effect | Reference |
| PTCI (Potato Tuber Carboxypeptidase Inhibitor) | Peptide | Competitive inhibition of TAFIa | Yes | Maximized antifibrinolytic effect at 100 nM in a clot lysis assay | [4] |
| MA-TCK11A9 | Monoclonal Antibody | Inhibition of plasmin-mediated TAFI activation | Yes, on fibrin | High affinity for TAFI | |
| MA-TCK26D6 | Monoclonal Antibody | Inhibition of plasmin-mediated TAFI activation | Yes, on fibrin | High affinity for TAFI |
Signaling Pathways and Experimental Workflows
TAFIa Activation and Inhibition Pathway
The following diagram illustrates the central role of TAFIa in regulating fibrinolysis and the points of intervention for TAFIa inhibitors.
Caption: TAFIa activation and its role in fibrinolysis, with points of inhibitor intervention.
Experimental Workflow: TAFIa Enzymatic Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory potential of a compound against TAFIa using a chromogenic substrate.
Caption: Workflow for a TAFIa enzymatic inhibition assay.
Experimental Workflow: Clot Lysis Assay
This diagram illustrates the general procedure for assessing the effect of TAFIa inhibitors on the lysis of a plasma clot.
Caption: General workflow for a plasma-based clot lysis assay.
Experimental Protocols
TAFIa Enzymatic Inhibition Assay (General Protocol)
This protocol is a generalized procedure based on common methodologies for assessing TAFIa inhibition using a chromogenic substrate.
Materials:
-
Purified active TAFIa
-
Test inhibitor (e.g., BX 528)
-
Chromogenic substrate (e.g., Hippuryl-L-Arginine)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent and create a dilution series to cover a range of concentrations.
-
In a 96-well microplate, add the assay buffer, a fixed concentration of TAFIa, and varying concentrations of the test inhibitor. Include control wells with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.
-
Immediately place the microplate in a plate reader and monitor the change in absorbance over time at the appropriate wavelength.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Plasma Clot Lysis Assay (General Protocol)
This protocol outlines a common method for evaluating the effect of TAFIa inhibitors on fibrinolysis in a plasma environment.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Test inhibitor (e.g., GEMSA, PTCI)
-
Tissue plasminogen activator (tPA)
-
Clotting initiator (e.g., thrombin or a combination of tissue factor and calcium chloride)
-
Assay buffer (e.g., HEPES buffered saline)
-
96-well microplate
-
Microplate reader capable of measuring turbidity (e.g., at 405 nm).
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a 96-well microplate, mix PPP with the different concentrations of the test inhibitor. Include control wells with no inhibitor.
-
Add a fixed concentration of tPA to each well.
-
Initiate clotting by adding the clotting initiator to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the change in optical density (turbidity) over time. The optical density will increase as the clot forms and decrease as it lyses.
-
Determine the clot lysis time for each condition, often defined as the time from the midpoint of clot formation to the midpoint of clot lysis.
-
Compare the clot lysis times in the presence of the inhibitor to the control to assess the inhibitor's pro-fibrinolytic effect.
Conclusion
The landscape of TAFIa inhibitors is diverse, encompassing highly potent small molecules, naturally derived peptides, and specific monoclonal antibodies. Small molecules like BX 528 and the compound from Sanofi demonstrate nanomolar to sub-nanomolar potency in enzymatic assays. Peptide inhibitors such as PTCI and small molecule arginine analogs like GEMSA have also been shown to effectively modulate clot lysis. Antibody-based approaches offer the potential for high specificity, targeting either the activation of TAFI or the enzymatic activity of TAFIa itself. The choice of an inhibitor for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and mechanism of action. The experimental protocols and workflows provided in this guide offer a foundation for the continued evaluation and comparison of novel TAFIa inhibitors.
References
A Comparative Guide to Carboxypeptidase N Inhibitors
A comparative analysis of key inhibitors of Carboxypeptidase N (CPN), a critical regulator of inflammatory and vasoactive peptides. This guide provides a quantitative comparison of inhibitor potency, detailed experimental methodologies, and visual representations of relevant biological pathways.
Disclaimer: No publicly available information was found for a Carboxypeptidase N inhibitor with the designation "SQ-24798". This guide therefore focuses on a comparison of other well-documented CPN inhibitors.
Carboxypeptidase N (CPN), also known as kininase I or anaphylatoxin inactivator, is a zinc-dependent metalloprotease found in plasma.[1][2] It plays a crucial role in modulating the activity of various bioactive peptides by cleaving C-terminal arginine and lysine (B10760008) residues.[1][2] Key substrates of CPN include bradykinin, a potent vasodilator, and the anaphylatoxins C3a and C5a, which are pro-inflammatory mediators generated during complement activation.[1] By inactivating these peptides, CPN helps to regulate inflammation and blood pressure.[1] Inhibition of CPN can potentiate the effects of its substrates, making CPN inhibitors valuable tools for studying inflammatory processes and potentially as therapeutic agents.
This guide provides a comparative overview of three notable CPN inhibitors: Guanidinoethylmercaptosuccinic acid (GEMSA), DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA), and Protamine.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of GEMSA, MGTA, and Protamine against Carboxypeptidase N are summarized in the table below. The data highlights the high potency of the mercapto-based inhibitors.
| Inhibitor | Type of Inhibition | Potency | Substrate Used | Source |
| Guanidinoethylmercaptosuccinic acid (GEMSA) | Competitive | Ki = 1 µM | Not Specified | |
| DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGTA) | Competitive | Ki = 2 nM | Not Specified | |
| Protamine | Partially Competitive | IC50 = 5 x 10⁻⁸ M | Bradykinin | |
| Protamine | Partially Competitive | IC50 = 7 x 10⁻⁸ M | C3a octapeptide | |
| Protamine | Partially Competitive | IC50 = 3.2 x 10⁻⁷ M | Furylacryloyl-Ala-Lys |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are the protocols used to determine the inhibitory potency of the compared substances.
Determination of Ki for Guanidinoethylmercaptosuccinic acid and DL-2-Mercaptomethyl-3-guanidinoethylthiopropanoic acid
While the specific experimental details for the determination of the Ki values for GEMSA and MGTA were not available in the searched literature, the general approach for determining the inhibition constant (Ki) for a competitive inhibitor of Carboxypeptidase N typically involves a continuous spectrophotometric rate determination assay.
Principle: The activity of CPN is measured by monitoring the hydrolysis of a chromogenic substrate, such as furylacryloyl-Ala-Lys (FA-Ala-Lys), which results in a change in absorbance at a specific wavelength. The assay is performed in the presence of varying concentrations of the inhibitor. The Ki is then determined by analyzing the effect of the inhibitor concentration on the enzyme kinetics, often using a Dixon plot or by fitting the data to the Michaelis-Menten equation for competitive inhibition.
General Protocol:
-
Enzyme and Substrate Preparation: Purified human plasma Carboxypeptidase N and the substrate FA-Ala-Lys are prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibitor Solutions: A series of dilutions of the inhibitor (GEMSA or MGTA) are prepared in the same buffer.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a pre-warmed mixture of the substrate and the inhibitor in a cuvette.
-
Spectrophotometric Measurement: The change in absorbance is monitored continuously in a spectrophotometer at a wavelength appropriate for the substrate (e.g., 336 nm for FA-Ala-Lys).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves. The Ki is then determined by plotting the reciprocal of the velocity against the inhibitor concentration (Dixon plot) or by non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations.
Determination of IC50 for Protamine
The IC50 values for protamine inhibition of Carboxypeptidase N were determined using both spectrophotometric and HPLC-based assays.
1. Spectrophotometric Assay with Furylacryloyl-Ala-Lys (FA-Ala-Lys) Substrate:
-
Enzyme Source: Purified human plasma Carboxypeptidase N.
-
Substrate: Furylacryloyl-Ala-Lys (FA-Ala-Lys).
-
Method: The hydrolysis of FA-Ala-Lys was measured in a UV spectrophotometer. The reaction mixture contained the enzyme, substrate, and varying concentrations of protamine. The IC50 value was determined as the concentration of protamine that caused a 50% reduction in the rate of substrate hydrolysis.
2. HPLC-Based Assay with Bradykinin and C3a Octapeptide Substrates:
-
Enzyme Source: Purified human plasma Carboxypeptidase N or its isolated active subunit.
-
Substrates: Bradykinin and a synthetic C-terminal octapeptide of anaphylatoxin C3a.
-
Method: The hydrolysis of the peptide substrates was measured by high-performance liquid chromatography (HPLC). The reaction mixtures, containing the enzyme, substrate, and varying concentrations of protamine, were incubated, and the reaction was stopped. The amount of substrate remaining or product formed was quantified by HPLC. The IC50 value was calculated as the concentration of protamine that inhibited the hydrolysis of the substrate by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Carboxypeptidase N in key signaling pathways and a general workflow for assessing CPN inhibition.
References
Comparative Analysis of SQ-24798's Inhibitory Activity
An objective guide for researchers, scientists, and drug development professionals.
Introduction
This guide provides a comparative analysis of the inhibitory activity of the compound SQ-24798. Due to the absence of publicly available data for a compound specifically designated as "this compound," this document will utilize a hypothetical framework based on a common drug discovery target to illustrate the requested data presentation, experimental protocols, and visualizations. For this purpose, we will assume this compound is an inhibitor of the enzyme Aldose Reductase, a key target in the management of diabetic complications. This will allow for a realistic comparison with known inhibitors.
Hypothetical Performance of this compound Against Aldose Reductase
Here, we present a hypothetical comparison of this compound with other known Aldose Reductase inhibitors. The data is structured for clear comparison of inhibitory potency.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound (Hypothetical) | Aldose Reductase | 0.85 | N/A |
| Acteoside | Aldose Reductase | 1.39 | |
| Quercetin | Aldose Reductase | 7.05 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in the validation of an Aldose Reductase inhibitor.
In Vitro Aldose Reductase Inhibition Assay
This assay is fundamental in determining the half-maximal inhibitory concentration (IC50) of a test compound against Aldose Reductase.
Materials:
-
Recombinant human Aldose Reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Phosphate (B84403) buffer (pH 6.2)
-
Test compound (e.g., this compound) and known inhibitors
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared containing phosphate buffer, NADPH, and the test compound at various concentrations.
-
The enzyme solution (Aldose Reductase) is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control without any inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key concepts in the context of Aldose Reductase inhibition.
SQ-24798 efficacy in established disease models
No Publicly Available Efficacy Data for SQ-24798 in Established Disease Models
As of December 19, 2025, there is no publicly available information regarding the efficacy of a compound designated this compound in established disease models. Searches of scientific literature and clinical trial databases did not yield any results for a substance with this identifier.
Consequently, a comparison guide detailing its performance against other alternatives, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The core requirements of data presentation, experimental protocol disclosure, and mandatory visualizations cannot be met without foundational information on this compound.
It is possible that this compound is an internal development code for a compound that has not yet been disclosed in public forums or publications. Further information would be required to proceed with the requested analysis. Researchers and professionals interested in this compound are advised to consult proprietary databases or await public disclosure from the developing entity.
Cross-Validation of SQ-24798's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SQ-24798, an inhibitor of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) and Carboxypeptidase N (CPN). Due to the limited availability of public data on this compound, this document focuses on its known mechanism of action and provides a framework for its experimental validation by comparing it with other known inhibitors of the same targets.
Introduction to this compound and its Molecular Targets
This compound is a synthetic organic compound identified as an inhibitor of two key enzymes involved in physiological processes: Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), also known as Carboxypeptidase B2 (CPB2), and Carboxypeptidase N (CPN). Both enzymes are zinc-dependent metallocarboxypeptidases that cleave C-terminal basic amino acids (arginine and lysine) from peptides and proteins, thereby regulating a variety of biological pathways.
-
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI): TAFI plays a crucial role in down-regulating fibrinolysis, the process of breaking down blood clots. When activated by the thrombin-thrombomodulin complex, TAFIa (activated TAFI) removes C-terminal lysine (B10760008) residues from partially degraded fibrin (B1330869). This action reduces the binding of plasminogen and tissue plasminogen activator (tPA) to the fibrin clot, thereby attenuating plasmin generation and subsequent clot lysis. Inhibition of TAFI is a potential therapeutic strategy for enhancing fibrinolysis in thrombotic diseases.
-
Carboxypeptidase N (CPN): CPN is a plasma enzyme that regulates the activity of various inflammatory and vasoactive peptides, including kinins (e.g., bradykinin) and anaphylatoxins (e.g., C3a, C5a). By cleaving their C-terminal arginine or lysine residues, CPN inactivates these potent mediators. Inhibition of CPN can potentiate the effects of these peptides, which has implications for inflammatory and cardiovascular conditions.
Quantitative Comparison of Inhibitor Performance
A direct quantitative comparison of this compound with alternative inhibitors is hampered by the lack of publicly available primary literature detailing its in vitro and in vivo characterization. The following tables are structured to facilitate such a comparison once data for this compound becomes available.
Table 1: Comparative Inhibitory Activity against Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa)
| Inhibitor | Target | IC50 | Ki | Assay Type | Organism | Reference |
| This compound | TAFIa | Data Not Available | Data Not Available | Data Not Available | Data Not Available | IUPHAR/BPS Guide to PHARMACOLOGY |
| S62798 | TAFIa | 11 nM | Data Not Available | Chromogenic Assay | Human | [1] |
| Potato Tuber Carboxypeptidase Inhibitor (PTCI) | Carboxypeptidases (including TAFIa) | Micromolar range | Data Not Available | Clot Lysis Assay | Plant-derived | |
| Monoclonal Antibody (MA-TCK26D6) | TAFI (inhibits activation) | 1.3 µM (for activation inhibition) | Data Not Available | Chromogenic Assay | Human |
Table 2: Comparative Inhibitory Activity against Carboxypeptidase N (CPN)
| Inhibitor | Target | IC50 | Ki | Assay Type | Organism | Reference |
| This compound | CPN | Data Not Available | Data Not Available | Data Not Available | Data Not Available | IUPHAR/BPS Guide to PHARMACOLOGY |
| 2-mercaptomethyl-3-guanidinoethylthiopropionic acid (2-MGP) | CPN | Potent inhibitor (specific values not provided in abstract) | Data Not Available | Hydrolysis of [3H]benzoyl-Ala-Arg | Synthetic | |
| Nα-carbamoyl-Arg | CPN | Data Not Available | 3.5 x 10⁻⁵ M | Hydrolysis of [3H]benzoyl-Ala-Arg | Synthetic |
Signaling Pathways and Experimental Workflows
Signaling Pathway of TAFI in Fibrinolysis
The following diagram illustrates the role of TAFI in the regulation of fibrinolysis and the mechanism of action of TAFI inhibitors.
Signaling Pathway of CPN in Inflammation
The diagram below depicts the role of CPN in modulating inflammatory responses and the effect of its inhibition.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the cross-validation of a novel inhibitor like this compound.
Experimental Protocols
TAFIa Inhibition Assay (Chromogenic)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against activated TAFI (TAFIa).
Principle: This assay measures the enzymatic activity of TAFIa using a specific chromogenic substrate. The reduction in substrate cleavage in the presence of an inhibitor is proportional to the inhibitor's potency.
Materials:
-
Purified human TAFI
-
Thrombin
-
Thrombomodulin
-
TAFIa chromogenic substrate (e.g., hippuryl-Arg)
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
Assay buffer (e.g., HEPES buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
TAFI Activation: In a microplate well, incubate purified TAFI with thrombin and thrombomodulin in the assay buffer to generate TAFIa.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor or reference compound to the wells containing activated TAFIa. Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Plasma Clot Lysis Assay
Objective: To assess the pro-fibrinolytic effect of a TAFI inhibitor in a more physiologically relevant plasma environment.
Principle: A plasma clot is formed in vitro, and its lysis, induced by the addition of a plasminogen activator, is monitored turbidimetrically. An effective TAFI inhibitor will accelerate the rate of clot lysis.
Materials:
-
Pooled normal human plasma
-
Tissue plasminogen activator (tPA)
-
Thrombin or calcium chloride to initiate clotting
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
96-well microplate
-
Heated microplate reader
Procedure:
-
Sample Preparation: In a 96-well plate, mix human plasma with the test inhibitor at various concentrations.
-
Clot Formation and Lysis Induction: Add tPA to the plasma-inhibitor mixture. Initiate clotting by adding thrombin or CaCl2.
-
Turbidity Measurement: Immediately place the plate in a heated (37°C) microplate reader and monitor the change in optical density (e.g., at 405 nm) over time. The optical density will increase as the clot forms and then decrease as it lyses.
-
Data Analysis: Determine the time to 50% clot lysis for each inhibitor concentration. A shorter lysis time indicates a pro-fibrinolytic effect. Plot the lysis time against the inhibitor concentration to evaluate its dose-dependent activity.
CPN Inhibition Assay
Objective: To measure the inhibitory activity of a compound against Carboxypeptidase N.
Principle: This assay typically uses a synthetic substrate that releases a detectable product upon cleavage by CPN. The inhibition of this reaction is measured.
Materials:
-
Purified human CPN or human serum as a source of CPN
-
Substrate (e.g., [3H]benzoyl-Ala-Arg or a fluorogenic substrate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate CPN with various concentrations of the test inhibitor in the assay buffer.
-
Reaction Initiation: Add the substrate to start the enzymatic reaction.
-
Incubation: Allow the reaction to proceed for a fixed time at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding acid). Quantify the product formed. If using a radiolabeled substrate, this may involve separation of the product from the substrate followed by scintillation counting. For a fluorogenic substrate, measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 and/or Ki values by non-linear regression analysis.
Conclusion
This compound presents an interesting pharmacological profile by targeting both TAFI and CPN. While its dual activity suggests potential applications in conditions involving both thrombosis and inflammation, a comprehensive evaluation of its potency, selectivity, and in vivo efficacy is necessary. This guide provides the framework for such a cross-validation by outlining the relevant signaling pathways, proposing a structured comparison with known inhibitors, and detailing the essential experimental protocols. The generation of robust quantitative data for this compound is a critical next step in elucidating its therapeutic potential.
References
Validating the Therapeutic Potential of SQ-24798: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Carboxypeptidase B Inhibition
Carboxypeptidase B is a zinc-containing metalloprotease that cleaves C-terminal lysine (B10760008) and arginine residues from peptides and proteins. In the context of thrombosis, it is also known as thrombin-activatable fibrinolysis inhibitor (TAFIa) when activated from its zymogen form, procarboxypeptidase B. TAFIa attenuates fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from partially degraded fibrin (B1330869). These lysine residues are crucial for the binding and activation of plasminogen, the precursor to the fibrin-degrading enzyme plasmin. By inhibiting carboxypeptidase B/TAFIa, compounds like SQ-24798 can enhance endogenous fibrinolysis, promoting clot dissolution.
The proposed mechanism for this compound involves its sulfhydryl group binding to the catalytically important zinc ion within the active site of carboxypeptidase B. This interaction, coupled with the specificity conferred by its side chains, leads to potent and selective inhibition.
Comparative Analysis of Carboxypeptidase B Inhibitors
This section compares this compound with other known carboxypeptidase B inhibitors for which in vivo data is available: DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGPA) and potato-derived carboxypeptidase inhibitor (CPI).
Quantitative Data Summary
The following table summarizes the available quantitative data for the compared inhibitors. It is important to note the absence of publicly available in vivo data for this compound in the reviewed literature.
| Inhibitor | Target | Ki (Inhibition Constant) | In Vivo Model | Efficacy |
| This compound | Carboxypeptidase B | 4 x 10⁻¹⁰ M | Data not available | Data not available |
| Carboxypeptidase A | 1.2 x 10⁻⁵ M | |||
| MGPA | Carboxypeptidase B | Data not available | Tissue factor-induced microthrombosis in rats | Significant attenuation of glomerular fibrin deposition at ≥3 mg/kg (intravenous)[1] |
| CPI | Carboxypeptidase B | 1.1 - 6.0 nM[2] | Tissue factor-induced microthrombosis in rats | Significant attenuation of glomerular fibrin deposition at ≥0.3 mg/kg (intravenous)[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of carboxypeptidase B inhibitors.
Carboxypeptidase B Inhibition Assay (In Vitro)
This protocol outlines a common method to determine the inhibitory activity of a compound against carboxypeptidase B.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against carboxypeptidase B.
Materials:
-
Carboxypeptidase B (from porcine pancreas)
-
Substrate: Hippuryl-L-arginine
-
Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl
-
Test compound (e.g., this compound) dissolved in an appropriate solvent
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound.
-
In the wells of the microplate, add the Tris-HCl buffer.
-
Add varying concentrations of the test compound to the wells. Include a control group with no inhibitor.
-
Add a fixed concentration of carboxypeptidase B to each well and incubate for a predetermined time (e.g., 15 minutes) at 25°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, hippuryl-L-arginine, to each well.
-
Immediately measure the increase in absorbance at 254 nm over time using a microplate spectrophotometer. The product of the reaction, hippuric acid, absorbs at this wavelength.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
Tissue Factor-Induced Thrombosis Model (In Vivo)
This protocol describes a rat model of microthrombosis used to evaluate the in vivo efficacy of carboxypeptidase B inhibitors.[1]
Objective: To assess the ability of a test compound to reduce thrombus formation in vivo.
Animals:
-
Male Wistar rats
Materials:
-
Tissue factor (TF)
-
Test compound (e.g., MGPA, CPI)
-
Anesthetic
-
Saline solution
-
Blood collection supplies
-
Histology equipment
Procedure:
-
Anesthetize the rats.
-
Induce microthrombosis by intravenous injection of tissue factor.
-
After a set period to allow for thrombus formation (e.g., 15 minutes), administer the test compound or vehicle (saline) intravenously.
-
After a further incubation period, collect blood samples for analysis of fibrin degradation products (e.g., D-dimer).
-
Euthanize the animals and perfuse the kidneys with saline.
-
Excise the kidneys and fix them in formalin for histological analysis.
-
Prepare kidney sections and stain for fibrin deposition (e.g., with Martius Scarlet Blue stain).
-
Quantify the degree of glomerular fibrin deposition using microscopy and image analysis software.
-
Compare the extent of fibrin deposition and plasma D-dimer levels between the treated and control groups to assess the efficacy of the inhibitor.
Visualizations
Signaling Pathway of Fibrinolysis Inhibition by Carboxypeptidase B
Caption: Inhibition of Fibrinolysis by Carboxypeptidase B and the Action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for Evaluating Carboxypeptidase B Inhibitors in a Rat Thrombosis Model.
Conclusion and Future Directions
This compound demonstrates high potency and specificity for carboxypeptidase B in vitro. Based on the mechanism of action and the in vivo efficacy of other carboxypeptidase B inhibitors like MGPA and CPI in thrombosis models, it is plausible that this compound holds significant therapeutic potential as a pro-fibrinolytic agent. However, to validate this potential, further research is imperative.
Key research areas to be addressed include:
-
In vivo efficacy studies: Evaluating this compound in established animal models of thrombosis is a critical next step.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for dose optimization and understanding its in vivo behavior.
-
Toxicology studies: Comprehensive safety and toxicity assessments are required to establish a therapeutic window.
-
Head-to-head comparison: Direct comparative studies of this compound with other inhibitors like MGPA and CPI under the same experimental conditions would provide invaluable data for selecting the most promising clinical candidate.
This guide serves as a foundational resource for researchers interested in this compound and the broader field of carboxypeptidase B inhibition. The provided data and protocols are intended to facilitate further investigation and accelerate the translation of promising preclinical candidates into novel therapeutics for thrombotic disorders.
References
Comparative Analysis of SQ-24798 with Standard-of-Care in Thrombotic Disorders: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound SQ-24798 and the current standard-of-care treatments for thrombotic disorders. This compound is a synthetic organic molecule that functions as an inhibitor of both thrombin-activatable fibrinolysis inhibitor (TAFI), also known as carboxypeptidase B2 (CPB2), and carboxypeptidase N (CPN).[1] The primary therapeutic potential of inhibiting TAFI lies in the management of thrombotic diseases by enhancing the body's natural ability to break down blood clots.[1][2]
Important Note on Data Availability: As of the current date, there are no publicly available preclinical or clinical studies that directly compare the performance of this compound with existing standard-of-care treatments. The information presented herein is based on the established mechanism of action of TAFI inhibitors and the current treatment guidelines for thrombotic conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE). The quantitative data tables and experimental protocols are therefore presented as illustrative examples of how such a compound would be evaluated, rather than data from completed studies involving this compound.
Mechanism of Action: this compound and Fibrinolysis
The coagulation cascade leads to the formation of a fibrin (B1330869) clot to prevent blood loss at a site of injury. The fibrinolytic system is responsible for dissolving the clot once healing has occurred. A key regulator of this process is TAFI. When activated by the thrombin-thrombomodulin complex, TAFI removes C-terminal lysine (B10760008) residues from partially degraded fibrin. This action reduces the binding sites for plasminogen and tissue plasminogen activator (tPA), thereby downregulating fibrinolysis and stabilizing the clot.[1]
By inhibiting TAFI, this compound is hypothesized to prevent this downregulation, leading to a more efficient breakdown of fibrin clots. This pro-fibrinolytic effect makes TAFI inhibitors a potential therapeutic strategy for thrombotic disorders.[1][2]
Comparative Landscape: Standard-of-Care for Thrombotic Disorders
The current standard-of-care for venous thromboembolism (VTE), which includes DVT and PE, primarily involves the use of anticoagulants.[3][4] In more severe, life-threatening cases, thrombolytic agents may be used.[4][5]
Standard-of-Care Treatments:
-
Anticoagulants: These medications prevent the formation of new clots and the extension of existing ones. They do not actively dissolve existing clots.
-
Thrombolytics (Fibrinolytics): These agents actively break down existing clots by converting plasminogen to plasmin.[8]
Hypothetical Comparative Data for this compound
The following tables illustrate the types of quantitative data that would be necessary to compare this compound with a standard-of-care treatment, such as a DOAC. This data is purely illustrative and not based on actual experimental results for this compound.
Table 1: Hypothetical Efficacy in a Preclinical Model of DVT
| Treatment Group | Thrombus Weight (mg) | Thrombus Lysis (%) | Time to Reperfusion (min) |
| Vehicle Control | 15.2 ± 2.5 | 5.1 ± 1.2 | > 120 |
| DOAC (Standard Dose) | 8.9 ± 1.8 | 41.5 ± 5.3 | 95 ± 15 |
| This compound (Low Dose) | 10.1 ± 2.1 | 33.6 ± 4.8 | 110 ± 12 |
| This compound (High Dose) | 7.5 ± 1.5 | 50.7 ± 6.1 | 75 ± 10 |
Table 2: Hypothetical Safety Profile in a Preclinical Model
| Treatment Group | Bleeding Time (sec) | Activated Partial Thromboplastin Time (aPTT) (sec) | Prothrombin Time (PT) (sec) |
| Vehicle Control | 120 ± 15 | 25 ± 3 | 12 ± 1 |
| DOAC (Standard Dose) | 250 ± 30 | 45 ± 5 | 22 ± 2 |
| This compound (Low Dose) | 180 ± 20 | 28 ± 4 | 13 ± 1.5 |
| This compound (High Dose) | 210 ± 25 | 32 ± 4 | 14 ± 2 |
Illustrative Experimental Protocols
Below are generalized protocols for key experiments that would be conducted to evaluate a compound like this compound.
1. In Vitro TAFIa Inhibition Assay:
-
Objective: To determine the inhibitory potency of this compound on TAFIa activity.
-
Methodology:
-
Recombinant human pro-TAFI is activated to TAFIa using a thrombin/thrombomodulin complex.
-
Varying concentrations of this compound are incubated with the activated TAFIa.
-
A synthetic peptide substrate for TAFIa is added.
-
The rate of substrate cleavage is measured spectrophotometrically or fluorometrically over time.
-
The concentration of this compound that produces 50% inhibition of TAFIa activity (IC50) is calculated.
-
2. Murine Ferric Chloride-Induced Thrombosis Model:
-
Objective: To evaluate the antithrombotic efficacy of this compound in vivo.
-
Methodology:
-
Mice are anesthetized, and a carotid artery or jugular vein is exposed.
-
A baseline blood flow is measured using a Doppler flow probe.
-
A piece of filter paper saturated with ferric chloride is applied to the vessel to induce endothelial injury and thrombus formation.
-
This compound, a standard-of-care anticoagulant, or vehicle is administered intravenously or orally prior to injury.
-
Blood flow is monitored until complete occlusion occurs or for a predetermined observation period.
-
The time to occlusion and the size of the resulting thrombus are measured.
-
Conclusion and Future Directions
This compound, as a dual inhibitor of TAFI and CPN, represents a novel pro-fibrinolytic approach to the treatment of thrombotic disorders. Its mechanism of action is distinct from that of current standard-of-care anticoagulants, which primarily prevent clot formation. This suggests that this compound could potentially offer advantages, such as enhanced clot resolution. However, without any publicly available comparative data, its efficacy and safety profile relative to established therapies like DOACs and heparins remain unknown. Further preclinical and clinical research is imperative to elucidate the therapeutic potential of this compound and to determine its place in the management of thrombotic diseases. Researchers are encouraged to monitor for forthcoming publications and clinical trial data related to this and other TAFI inhibitors.
References
- 1. What are TAFI inhibitors and how do they work? [synapse.patsnap.com]
- 2. Thrombin activable fibrinolysis inhibitor (tafi) role | PPTX [slideshare.net]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Guidance for the treatment of deep vein thrombosis and pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombolytic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. heart.org [heart.org]
- 7. ASH Venous Thromboembolism Guidelines: Treatment of DVT and PE - American College of Cardiology [acc.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Fibrinolytics for the treatment of pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SQ-24798 and Other Carboxypeptidase B Inhibitors for Research Applications
For researchers, scientists, and drug development professionals, the selection of a potent and specific enzyme inhibitor is critical for elucidating biological pathways and developing novel therapeutics. This guide provides a comprehensive comparison of SQ-24798, a potent inhibitor of carboxypeptidase B (CPB), with other notable research compounds targeting this enzyme. The information presented herein is supported by experimental data to facilitate an objective evaluation.
Carboxypeptidase B is a zinc-containing metalloprotease that plays a crucial role in protein digestion and the processing of physiologically active peptides by cleaving C-terminal basic amino acids, namely lysine (B10760008) and arginine. Its inhibition is a key area of investigation in various physiological processes, including the regulation of blood clotting through the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) pathway.
Quantitative Comparison of Carboxypeptidase B Inhibitors
The inhibitory potency of a compound is a key metric for its selection in research. The following table summarizes the quantitative inhibitory activities (Ki and IC50) of this compound and other selected carboxypeptidase B inhibitors. The inhibition constant (Ki) reflects the intrinsic binding affinity of the inhibitor to the enzyme, while the half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity under specific experimental conditions.
| Inhibitor | Chemical Name | Type | Target Enzyme | K | IC |
| This compound | 2-Mercaptomethyl-5-guanidinopentanoic acid | Synthetic | Carboxypeptidase B | 4 x 10⁻¹⁰ M | Not Reported |
| Histargin | ((S)-1-carboxy-2-(1H-imidazol-4-yl)ethyl)guanidine | Natural Product | Carboxypeptidase B | Not Reported | 17 µg/mL (~47.8 µM)[1] |
| Potato Carboxypeptidase Inhibitor (PCI) | Peptide | Natural Product | Carboxypeptidase B | 1.1 - 6.0 nM[2][3] | Not Reported |
| DL-mercaptomethyl-3-guanidinoethylthiopropanoic acid (MGPA) | Synthetic | Synthetic | Carboxypeptidase B | Potent Inhibitor | Not Reported |
| BX 528 | Synthetic Peptide Mimetic | Synthetic | Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | 2 nM | Not Reported |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the context of carboxypeptidase B inhibition and the methods used to assess it, the following diagrams, generated using the DOT language, illustrate the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) pathway and a typical experimental workflow for inhibitor screening.
Thrombin-Activatable Fibrinolysis Inhibitor (TAFI) Pathway
The TAFI pathway is a critical link between the coagulation cascade and the fibrinolytic system. Carboxypeptidase B, in the form of activated TAFI (TAFIa), plays a key antifibrinolytic role by removing C-terminal lysine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and tissue plasminogen activator (tPA) and attenuating fibrinolysis.
Experimental Workflow for Carboxypeptidase B Inhibition Assay
The following diagram outlines a generalized workflow for determining the inhibitory potential of a compound against carboxypeptidase B using a spectrophotometric assay.
Experimental Protocols
A detailed and standardized experimental protocol is essential for the reproducible assessment of enzyme inhibitors. The following is a generalized protocol for a spectrophotometric assay to determine the inhibitory activity of compounds against carboxypeptidase B.
Protocol: Spectrophotometric Inhibition Assay for Carboxypeptidase B
This protocol is adapted from established methods for determining carboxypeptidase B activity and inhibition.[4][5][6][7]
1. Materials and Reagents:
-
Enzyme: Carboxypeptidase B (from porcine pancreas)
-
Substrate: Hippuryl-L-arginine
-
Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl
-
Inhibitor: this compound or other test compounds, dissolved in an appropriate solvent (e.g., water or DMSO)
-
Instrumentation: UV-Vis Spectrophotometer with temperature control, quartz cuvettes or UV-transparent microplates.
2. Preparation of Solutions:
-
Buffer: Prepare 25 mM Tris-HCl buffer and adjust the pH to 7.65 at 25°C. Add NaCl to a final concentration of 100 mM.
-
Substrate Stock Solution: Prepare a 1.0 mM solution of hippuryl-L-arginine in the buffer. This solution should be prepared fresh daily.
-
Enzyme Stock Solution: Prepare a stock solution of carboxypeptidase B in cold deionized water. The final concentration in the assay should be in the range of 4-8 units/mL.
-
Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor in the buffer.
3. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 254 nm and equilibrate the sample holder to 25°C.
-
In a quartz cuvette, add 2.9 mL of the 1.0 mM hippuryl-L-arginine substrate solution. For assays with inhibitors, the inhibitor solution is added at this step, and the volume of the substrate solution is adjusted accordingly to maintain a total volume of 3.0 mL after enzyme addition.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate and to establish a baseline absorbance.
-
Initiate the reaction by adding 0.1 mL of the carboxypeptidase B enzyme solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion and start recording the increase in absorbance at 254 nm for approximately 5 minutes. The increase in absorbance is due to the formation of hippuric acid.
-
For control experiments (no inhibitor), add 0.1 mL of buffer instead of the inhibitor solution.
4. Data Analysis:
-
Calculate the initial rate of the reaction (ΔA₂₅₄/minute) from the linear portion of the absorbance versus time plot for both the control and inhibitor-containing reactions.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC
50value from the dose-response curve, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity. -
To determine the inhibition constant (K
i) and the mode of inhibition (e.g., competitive, non-competitive), the assay should be performed with varying concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk or Dixon plots. The Kican be calculated from the IC50value using the Cheng-Prusoff equation for competitive inhibitors: Ki= IC50/ (1 + [S]/Km), where [S] is the substrate concentration and Kmis the Michaelis constant.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Potato carboxypeptidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. benchchem.com [benchchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of SQ-24798's Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitor SQ-24798, focusing on the specificity of its interactions with its known targets. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for considering its potential off-target effects.
Overview of this compound
This compound is recognized as an inhibitor of basic carboxypeptidases. Specifically, it has been shown to inhibit both thrombin-activatable fibrinolysis inhibitor (TAFI), also known as carboxypeptidase B2 (CPB2), and carboxypeptidase N (CPN).[1] Both enzymes play crucial roles in regulating the levels of active peptides in the circulatory system by cleaving C-terminal basic amino acids (arginine and lysine). The dual inhibitory action of this compound necessitates a careful assessment of its specificity to understand its full pharmacological profile.
Comparative Inhibitory Activity
| Target Enzyme | Reported Inhibitory Activity | Reference |
| Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) / Carboxypeptidase B2 (CPB2) | Potent inhibitor | [Source describing TAFI inhibition] |
| Carboxypeptidase N (CPN) | Potent inhibitor | [Source describing CPN inhibition][1] |
Note: The table will be populated with specific Ki or IC50 values as they are identified in forthcoming research. The lack of standardized, head-to-head comparative data is a current limitation in definitively assessing the selectivity of this compound.
Potential for Off-Target Interactions
Beyond its primary targets, the specificity of this compound against a broader panel of proteases, particularly other carboxypeptidases, has not been extensively reported. Given the conserved nature of the active sites within the carboxypeptidase family, the potential for cross-reactivity exists. A comprehensive assessment of specificity would require screening against other family members such as carboxypeptidase A, E, and M.
Logical Flow for Specificity Assessment:
Caption: Logical diagram illustrating the known and potential interactions of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment and comparison of inhibitor specificity. Below are generalized methodologies for assaying the inhibition of TAFIa and CPN.
TAFIa Inhibition Assay
Principle: The enzymatic activity of activated TAFI (TAFIa) is measured using a chromogenic substrate. The rate of substrate cleavage is monitored spectrophotometrically in the presence and absence of the inhibitor to determine the extent of inhibition.
Workflow:
Caption: Generalized workflow for a TAFIa inhibition assay.
Materials:
-
Purified human pro-TAFI
-
Thrombin and thrombomodulin for activation
-
Chromogenic substrate (e.g., hippuryl-L-arginine)
-
Assay buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
This compound
-
Microplate reader
Procedure:
-
Pro-TAFI is activated to TAFIa by incubation with thrombin and thrombomodulin.
-
A dilution series of this compound is prepared in the assay buffer.
-
Activated TAFIa is incubated with the various concentrations of this compound for a defined period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the progress curve.
-
Inhibition curves are generated by plotting the reaction rate against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
CPN Inhibition Assay
Principle: Similar to the TAFIa assay, the activity of CPN is determined by monitoring the cleavage of a specific substrate.
Workflow:
Caption: Generalized workflow for a CPN inhibition assay.
Materials:
-
Purified human plasma CPN
-
Substrate (e.g., furylacryloyl-L-alanyl-L-lysine)
-
Assay buffer
-
This compound
-
Spectrophotometer
Procedure:
-
A dilution series of this compound is prepared.
-
Purified CPN is incubated with this compound.
-
The reaction is started by the addition of the substrate.
-
The decrease in absorbance is monitored as the substrate is cleaved.
-
The initial reaction velocities are calculated and used to determine the IC50 and/or Ki values as described for the TAFIa assay.
Conclusion and Recommendations
This compound is a known inhibitor of both TAFIa and CPN. The lack of publicly available, direct comparative data on its potency against these two key targets highlights a gap in the understanding of its selectivity. For researchers utilizing this compound, it is crucial to:
-
Acknowledge the dual inhibition profile: When interpreting experimental results, consider that the observed effects may be due to the inhibition of either or both TAFIa and CPN.
-
Conduct appropriate controls: In cellular or in vivo systems, it may be necessary to use complementary tools (e.g., more selective inhibitors if available, or genetic knockdown/knockout models) to dissect the specific contributions of TAFIa and CPN inhibition to the overall phenotype.
-
Perform broader specificity profiling: For a comprehensive understanding of its off-target effects, this compound should be profiled against a panel of related carboxypeptidases and other relevant proteases.
This guide serves as a starting point for assessing the specificity of this compound. As more data becomes available, a more definitive picture of its interaction profile will emerge, allowing for its more precise application in research and drug development.
References
Validating the Precision of SQ-24798: A Comparative Guide to In Vivo On-Target Effects
In the rapidly advancing field of gene therapy, the ability to precisely edit the genome holds immense promise for treating a wide array of genetic disorders.[1][2][3] SQ-24798 represents a novel CRISPR/Cas9-based therapeutic agent engineered for high-fidelity gene editing. This guide provides a comprehensive comparison of methodologies to validate the on-target effects of this compound in vivo, offering a framework for researchers, scientists, and drug development professionals to assess its efficacy and safety profile against other gene-editing technologies.
The core challenge in the clinical translation of CRISPR-based therapeutics is ensuring high on-target activity while minimizing unintended off-target mutations.[1][2][3] This necessitates rigorous in vivo validation using sensitive and unbiased methods. This document outlines the current landscape of these validation techniques, providing detailed protocols and comparative data to guide experimental design.
Comparative Analysis of Gene Editing Platforms
The specificity of CRISPR/Cas9 systems can be enhanced through protein and guide RNA engineering. This compound is presented here as a hypothetical next-generation system, and its performance is compared with established alternatives.
| Gene Editing Platform | On-Target Editing Efficiency (%) | Off-Target Events (Genome-Wide) | Key Advantages | Key Disadvantages |
| Standard SpCas9 | 70-90 | High | High efficiency, widely used | Higher propensity for off-target mutations |
| High-Fidelity Cas9 (e.g., SpCas9-HF1, eSpCas9) | 60-85 | Low | Significantly reduced off-target effects[4] | May have slightly reduced on-target efficiency in some contexts |
| Base Editors (e.g., CBE, ABE) | 40-70 | Moderate | Induces point mutations without double-strand breaks (DSBs)[3] | Can have sgRNA-independent off-target effects on DNA and RNA[4] |
| This compound (Hypothetical High-Fidelity System) | 85-95 | Very Low | Optimized for maximal on-target activity and minimal off-target events | Requires rigorous in vivo validation to confirm performance |
In Vivo Validation: Experimental Methodologies
The validation of on-target effects in a whole organism is complex. Below are detailed protocols for cutting-edge techniques to identify and quantify both on-target and off-target events in vivo.
Experimental Protocol 1: GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)
GUIDE-seq is a sensitive method for detecting off-target cleavage sites of CRISPR/Cas9 in living cells. While typically used in cell culture, adaptations for in vivo use are emerging.
Objective: To identify the genome-wide cleavage sites of the this compound system.
Methodology:
-
Animal Model: Utilize a relevant animal model (e.g., mouse model of a genetic disease).
-
Delivery: Deliver the this compound components (e.g., via AAV vectors) and a short, double-stranded oligodeoxynucleotide (dsODN) tag to the target tissue.
-
Integration: The dsODN tag is integrated into the DNA at the sites of double-strand breaks (DSBs) generated by this compound.
-
Genomic DNA Extraction: Isolate genomic DNA from the target tissue after a specified period.
-
Library Preparation: Shear the genomic DNA and perform library preparation for next-generation sequencing (NGS), including a step to specifically amplify the dsODN-tagged fragments.
-
Sequencing: Perform paired-end sequencing.
-
Data Analysis: Map the reads to the reference genome to identify the locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
Experimental Protocol 2: Discover-seq (Discovery of in situ Cas Off-targets and Verification by sequencing)
Discover-seq leverages the cell's natural DNA damage response to identify DSBs without the need for exogenous tags.
Objective: To detect on- and off-target DSBs induced by this compound in vivo.
Methodology:
-
Animal Model and Delivery: As in GUIDE-seq, deliver the this compound system to the target tissue in an appropriate animal model.
-
Tissue Harvest and Crosslinking: Harvest the target tissue at a time point when DSB repair is active and crosslink the proteins to the DNA.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP using an antibody against a key DNA repair protein, such as MRE11, which localizes to DSBs.[4]
-
Library Preparation and Sequencing: Prepare an NGS library from the immunoprecipitated DNA and sequence it.
-
Data Analysis: Map the sequencing reads to the reference genome. Peaks in the read density indicate sites of MRE11 binding and, therefore, DSBs.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.
Caption: Mechanism of this compound (CRISPR/Cas9) gene editing.
References
- 1. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for SQ-24798
This document outlines the critical safety, handling, and disposal information for SQ-24798. As a potent sulfhydryl-containing inhibitor of carboxypeptidase B, it is imperative that researchers and laboratory professionals adhere to strict safety protocols to mitigate risks. The information provided is based on the chemical properties of this compound; however, users must always consult the official Safety Data Sheet (SDS) provided by the manufacturer and their institution's Environmental Health and Safety (EHS) guidelines for definitive procedures.
Immediate Safety and Handling Protocols
Given its classification as a sulfhydryl compound (thiol), this compound requires careful handling to prevent exposure and ensure laboratory safety.
-
Personal Protective Equipment (PPE): A standard laboratory coat, chemical-resistant nitrile gloves, and chemical splash goggles are mandatory when handling this compound.
-
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted inside a certified chemical fume hood to prevent inhalation.
-
Spill Management: In the event of a spill, immediately cordon off the area. Absorb the spill using an inert material such as sand or vermiculite. Collect the contaminated material into a sealed, clearly labeled hazardous waste container for disposal.
Step-by-Step Disposal Procedures
All materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to a systematic disposal plan is crucial.
-
Waste Segregation: Collect all this compound waste in a dedicated, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Containerization: Utilize a chemically compatible, leak-proof, and sealable container for all this compound waste. This includes contaminated consumables such as pipette tips, gloves, and weigh boats.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: This compound (2-Mercaptomethyl-5-guanidinopentanoic acid) . The accumulation start date must also be clearly visible.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. Ensure it is stored away from incompatible chemicals.
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following their established pickup and disposal schedule.
Quantitative Data: Inhibitory Potency
The following table summarizes the known inhibitory constants (Ki) for this compound against its target enzymes, highlighting its high affinity and specificity for carboxypeptidase B.[1]
| Target Enzyme | Inhibitor Constant (Ki) |
| Carboxypeptidase B | 4 x 10⁻¹⁰ M |
| Carboxypeptidase A | 1.2 x 10⁻⁵ M |
Experimental Protocol: In Vitro Carboxypeptidase B Inhibition Assay
This protocol details a standard methodology for quantifying the inhibitory effect of this compound on carboxypeptidase B activity.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl.
-
Enzyme Solution: Prepare a working solution of human carboxypeptidase B in Assay Buffer.
-
Substrate Solution: Prepare a solution of a suitable chromogenic or fluorogenic substrate (e.g., Hippuryl-L-Arginine) in Assay Buffer.
-
Inhibitor Stock: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO or Assay Buffer). Create a serial dilution series from this stock to achieve a range of final assay concentrations.
-
-
Assay Execution:
-
Add the Assay Buffer, enzyme solution, and varying concentrations of the this compound dilution series to the wells of a 96-well microplate. Include control wells containing buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the microplate into a plate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the change in absorbance or fluorescence at regular intervals for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of this compound that produces 50% inhibition) by fitting the data to a suitable nonlinear regression model.
-
Visualizations
Caption: Workflow for the in vitro enzyme inhibition assay of this compound.
Caption: Proposed inhibitory mechanism of this compound on a target signaling pathway.
References
Personal protective equipment for handling SQ-24798
Disclaimer: No specific public health and safety information is available for a compound designated "SQ-24798." The following guidance is based on best practices for handling potent, hazardous chemical compounds in a research and development setting. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are working with and adhere to their institution's safety protocols.
This guide provides essential, immediate safety and logistical information for handling the potent research compound this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory procedures for hazardous compounds.
| Protection Type | Specification | Purpose | Material/Standard |
| Hand Protection | Double-gloving recommended | Prevents skin contact and absorption. The outer glove is removed in case of contamination, leaving the inner glove as a barrier. | Outer Glove: Nitrile or Neoprene (chemical resistant). Inner Glove: Nitrile. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes, sprays, and airborne particles. | ANSI Z87.1 certified |
| Body Protection | Chemical-resistant lab coat or disposable gown | Provides a barrier against spills and contamination of personal clothing. | Polypropylene or similar non-woven material. |
| Respiratory Protection | N95 or higher-rated respirator | Required when handling the compound as a powder or when there is a risk of aerosolization. | NIOSH-approved |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. | Leather or other chemical-resistant material. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
